Methyl 3-aminobutanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137132-12-8 | |
| Record name | methyl 3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 3-aminobutanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of (R)-Methyl 3-aminobutanoate hydrochloride, with a focus on its role as a precursor in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
(R)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (R)-3-aminobutanoic acid. Its fundamental properties are summarized below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its identity is well-characterized by spectroscopic methods.
Table 1: Physicochemical Data for (R)-Methyl 3-aminobutanoate hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | methyl (3R)-3-aminobutanoate;hydrochloride | N/A |
| Synonyms | (R)-3-Aminobutanoic acid methyl ester hydrochloride, Methyl (R)-homo-beta-alaninate hydrochloride | [1] |
| CAS Number | 139243-54-2 | [2] |
| Molecular Formula | C5H12ClNO2 | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | Typically ≥97% | [2] |
| Melting Point | Data not readily available | [4] |
| Boiling Point | Data not readily available | [4] |
| Solubility | Data not readily available | [4] |
| Storage | Room temperature | [2] |
Spectroscopic Data
The structural identity of (R)-Methyl 3-aminobutanoate hydrochloride is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (R)-Methyl 3-aminobutanoate hydrochloride in Chloroform-d (CDCl₃) shows the following characteristic peaks:
Table 2: ¹H NMR Spectral Data for (R)-Methyl 3-aminobutanoate hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.47 | broad | 3H | -NH₃⁺ |
| ~3.84 | broad | 1H | -CH(NH₃⁺)- |
| 3.76 | singlet | 3H | -OCH₃ |
| ~2.87 | multiplet | 2H | -CH₂-C=O |
| 1.53 | doublet | 3H | -CH(CH₃)- |
Source: The Royal Society of Chemistry
Expected Spectroscopic Characteristics
While experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry of the hydrochloride salt are not widely published, the expected characteristics can be inferred from its structure:
-
¹³C NMR: Expected signals would include peaks for the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50-55 ppm), the chiral methine carbon (around 40-45 ppm), the methylene carbon (around 35-40 ppm), and the methyl carbon (around 15-20 ppm).
-
FT-IR: Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would show a molecular ion peak [M]⁺ at m/z 117.15. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 86, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 58.
Experimental Protocols
Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride
A common and efficient method for the synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is the Fischer esterification of (R)-3-aminobutanoic acid using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.
Protocol: Esterification of (R)-3-aminobutanoic Acid with Thionyl Chloride in Methanol
-
Reaction Setup: Suspend (R)-3-aminobutanoic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, (R)-Methyl 3-aminobutanoate hydrochloride, is often obtained as a colorless oil or a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Applications in Drug Discovery
The primary application of (R)-Methyl 3-aminobutanoate hydrochloride is as a chiral building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.
Role as a PROTAC Building Block
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] PROTACs typically consist of three components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting the two ligands.
(R)-Methyl 3-aminobutanoate hydrochloride serves as a precursor for a portion of the linker or as a component of the E3 ligase ligand, often after further chemical modification. Its stereochemistry is crucial for the proper orientation of the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Visualizations
Caption: Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride.
Caption: Role as a building block in PROTAC synthesis.
Conclusion
(R)-Methyl 3-aminobutanoate hydrochloride is a valuable and versatile chiral building block for synthetic and medicinal chemists. Its straightforward synthesis and the stereocenter it possesses make it an important component in the construction of complex, biologically active molecules. Its primary utility in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. Further research into its applications is likely to expand its role in innovative drug discovery programs.
References
- 1. (R)-3-Amino-butyric acid methyl ester, HCl | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Methyl 3-aminobutanoate Hydrochloride: A Technical Guide for Researchers
CAS Number: 139243-55-3
This in-depth technical guide provides comprehensive information on (S)-Methyl 3-aminobutanoate hydrochloride, a valuable chiral building block for the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
(S)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-3-aminobutanoic acid. Its chirality at the C3 position makes it a crucial intermediate in asymmetric synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 139243-55-3 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white or yellow solid/powder | [4][5] |
| Purity | Typically ≥95% or ≥97% | [1][6] |
| Solubility | Soluble in water | [7] |
| Storage | Store at room temperature or refrigerated (2-8 °C), protected from moisture. | [4] |
Spectroscopic Data:
While a complete set of spectral data is not consistently reported across public sources, the following provides an indication of expected spectroscopic characteristics.
| Spectrum Type | Data |
| ¹H NMR | Data is available but varies with the solvent used. |
| ¹³C NMR | Predicted spectra are available for the parent compound, methyl 3-methylbutanoate. |
| IR | Characteristic absorptions for C=O (ester), C-O, and N-H bonds are expected. |
Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of (S)-Methyl 3-aminobutanoate hydrochloride is the esterification of (S)-3-aminobutanoic acid using thionyl chloride in methanol.
Synthesis of (S)-Methyl 3-aminobutanoate hydrochloride
This protocol is based on established laboratory procedures.
Materials:
-
(S)-3-aminobutanoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend (S)-3-aminobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled and stirring suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude product.
The following diagram illustrates the experimental workflow for this synthesis:
Applications in Drug Development and Medicinal Chemistry
(S)-Methyl 3-aminobutanoate hydrochloride serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its stereochemistry is often essential for the desired pharmacological activity of the final compound.
Beta-amino acids and their esters are integral components of numerous pharmaceuticals. They are used to introduce conformational constraints in peptides, act as precursors for beta-lactams, and are found in various natural products with medicinal properties.
The diagram below illustrates the role of (S)-Methyl 3-aminobutanoate hydrochloride as a versatile intermediate in the synthesis of more complex, bioactive molecules.
Safety and Handling
(S)-Methyl 3-aminobutanoate hydrochloride is a chemical that should be handled in a laboratory setting by trained professionals. The following is a summary of general safety precautions. For detailed information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | Precautionary Measures |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |
| Skin Contact | Avoid contact with skin. Wear appropriate protective gloves. |
| Eye Contact | Avoid contact with eyes. Wear safety glasses with side-shields. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
In case of exposure, seek immediate medical attention and follow the first-aid measures outlined in the SDS.
Conclusion
(S)-Methyl 3-aminobutanoate hydrochloride is a fundamental chiral building block with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is derived from the stereospecificity it imparts to target compounds. The synthetic protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be strictly adhered to during its handling and use.
References
- 1. Methyl (S)-3-aminobutanoate Hydrochloride 95% | CAS: 139243-55-3 | AChemBlock [achemblock.com]
- 2. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 3-AMINOBUTANOATE HCL | 137132-12-8 [sigmaaldrich.com]
- 5. (S)-Methyl 3-aminobutanoate hydrochloride, CasNo.139243-55-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
An In-depth Technical Guide to Methyl 3-Aminobutanoate Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-aminobutanoate hydrochloride, with a focus on its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is the hydrochloride salt of the methyl ester of 3-aminobutanoic acid. It is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its chemical structure incorporates a chiral center, leading to the existence of (R) and (S) enantiomers.
Molecular Formula and Weight:
The molecular formula for this compound is C5H12ClNO2.[1][2][3] Its molecular weight is approximately 153.61 g/mol .[1][2][3] For comparison, the non-hydrochloride form, methyl 3-aminobutanoate, has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . A related but distinct compound, methyl 3-aminopropanoate hydrochloride, possesses a molecular formula of C4H10ClNO2 and a molecular weight of 139.58 g/mol .[4]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.
| Property | Value |
| Molecular Weight | 153.61 g/mol [1][2][3] |
| Molecular Formula | C5H12ClNO2[1][2][3] |
| CAS Number | 139243-54-2 (for the (R)-enantiomer)[1][2][3] |
Molecular Weight Breakdown
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of the molecular weight calculation for this compound based on its molecular formula, C5H12ClNO2.
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 153.609 |
Note: The calculated molecular weight may vary slightly from the experimentally determined value due to isotopic abundances.
Experimental Protocols
This compound is frequently utilized as a starting material in multi-step organic syntheses. A common application is in the formation of amide bonds, where the amine group of the molecule reacts with a carboxylic acid or its activated derivative.
General Protocol for Amide Bond Formation:
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the carboxylic acid.
-
Coupling Agent: Introduce a peptide coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
The following diagrams illustrate key aspects of this compound in a research and development context.
References
Technical Guide: Methyl 3-Aminobutanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth look at the synthesis and a methodology for determining the solubility of methyl 3-aminobutanoate hydrochloride. Due to the absence of publicly available quantitative solubility data for this specific compound, this document equips researchers with the necessary protocols to generate this data independently.
Compound Overview
This compound is a chemical compound often utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. It is the hydrochloride salt of the methyl ester of 3-aminobutanoic acid. The presence of the hydrochloride salt generally enhances the compound's stability and water solubility compared to its free base form.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₁₂ClNO₂
-
Molecular Weight: 153.61 g/mol
Experimental Protocols
This section details the synthesis of this compound, a crucial preliminary step for researchers who may need to prepare the compound in-house.
2.1. Synthesis of Methyl (S)-3-Aminobutanoate Hydrochloride
This protocol is adapted from a documented synthesis procedure and outlines the esterification of (S)-3-aminobutanoic acid.[1]
Materials:
-
(S)-3-aminobutanoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend (S)-3-aminobutanoic acid (e.g., 9.70 mmol, 1.00 g) in methanol (e.g., 20.0 mL) in a suitable reaction flask with stirring.
-
Carefully add thionyl chloride (e.g., 1.0 mL) dropwise to the suspension. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.
-
Continue stirring. The solution will become clear as the reaction progresses.
-
After the addition is complete and the solution is clear, heat the mixture to reflux for 2 hours.
-
Following the reflux period, remove the solvent and any excess thionyl chloride by rotary evaporation.
-
The resulting product, methyl (S)-3-aminobutanoate hydrochloride, will be a colorless oil. This crude product can often be used directly in subsequent steps without further purification.[1]
Logical Workflow for Synthesis:
Caption: Synthesis of methyl (S)-3-aminobutanoate hydrochloride.
Determination of Solubility
The following is a general and robust protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating equilibrium solubility data.
3.1. General "Shake-Flask" Solubility Determination Protocol
Principle:
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectroscopic method)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination:
References
Methyl 3-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 3-aminobutanoate hydrochloride. Ensuring the chemical integrity of this compound is critical for reliable and reproducible results in research and development applications. This document outlines its known stability profile, provides a comprehensive summary of storage conditions, and presents a generalized protocol for stability assessment.
Chemical and Physical Properties
This compound is a chemical compound with the appearance of a white powder[1]. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [1][2][3] |
| Molecular Weight | 153.61 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Purity | Available in ≥95% and ≥97% | [1][2][3][4] |
| Melting Point | 121-125 °C |
Stability Profile
This compound is generally considered stable under recommended storage and handling conditions[2]. However, to maintain its integrity, certain factors must be considered.
Key Stability Considerations:
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents, as these can lead to degradation[2].
-
Conditions to Avoid: It is important to prevent dust generation during handling[2]. Minimizing exposure to atmospheric moisture is also crucial, which can be achieved by keeping the container tightly sealed.
-
Hazardous Decomposition Products: Information not available in the provided search results.
-
Hazardous Reactions: Information not available in the provided search results.
Recommended Storage Conditions
Proper storage is essential for preserving the purity and stability of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place.[2] Some suppliers specify room temperature.[1][3][5] For long-term storage, -20°C for 1-2 years is recommended, while for short-term storage (1-2 weeks), -4°C is suggested.[6] | [1][2][3][5][6] |
| Atmosphere | Store in a well-ventilated area.[2] | [2] |
| Container | Keep in a tightly closed container.[2] | [2] |
| Other | Keep away from sources of ignition.[2] | [2] |
Generalized Experimental Protocol for Stability Assessment
Objective: To assess the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over time.
Materials:
-
This compound (test sample)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate solvents for sample preparation and HPLC mobile phase
Methodology:
-
Initial Characterization:
-
Perform initial analysis of the test sample to determine its purity and identify any existing impurities. Techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can be used.
-
Record the initial appearance (color, physical state) of the sample.
-
-
Forced Degradation (Stress Testing):
-
Acid/Base Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.
-
Thermal Degradation: Store the solid sample at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines and assess for degradation.
-
-
Long-Term Stability Study:
-
Store samples of this compound under the recommended storage conditions (e.g., room temperature, -20°C) in tightly sealed containers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw a sample and analyze it for purity and the presence of degradation products using a validated HPLC method.
-
Monitor the physical appearance of the sample at each time point.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any significant degradation products.
-
Determine the degradation rate under different stress conditions.
-
Establish a potential shelf-life based on the long-term stability data.
-
Workflow for Chemical Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[2].
-
Ventilation: Use only in a well-ventilated area[2].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].
-
First Aid:
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a stable compound when stored and handled correctly. The key to maintaining its integrity is to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and sources of ignition. For long-term storage, colder temperatures (-20°C) are recommended. Adherence to these conditions and proper handling practices will ensure the reliability of this compound for research and development purposes.
References
- 1. (S)-Methyl 3-aminobutanoate hydrochloride, CasNo.139243-55-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. aksci.com [aksci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. 137132-12-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Spectroscopic Analysis of Methyl 3-aminobutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data available for Methyl 3-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a compound of interest in synthetic and medicinal chemistry. This document compiles known spectroscopic information and presents generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data.
Compound Information
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 153.61 g/mol | [1][2][4] |
| CAS Number | 139243-55-3 ((S)-enantiomer) | [1][4] |
| CAS Number | 139243-54-2 ((R)-enantiomer) | [2][5] |
Spectroscopic Data
¹H NMR Spectroscopy
Proton NMR data for both the (S) and (R) enantiomers of this compound have been reported in Chloroform-d (CDCl₃) at 500 MHz.[6] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [6]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.47 | br | - | NH₃⁺ |
| 3.84 | br | - | CH |
| 3.76 | s | - | OCH₃ |
| 2.87 | ddd | 95.4, 17.0, 5.6 | CH₂ |
| 1.53 | d | 6.4 | CH₃ |
Note: The data is identical for both the (S) and (R) enantiomers as reported in the source.[6]
¹³C NMR, FT-IR, and Mass Spectrometry Data
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized amine hydrochloride salt like this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE 500 MHz spectrometer or equivalent.[6]
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum at a constant temperature, typically 298 K.
-
Use a standard pulse program.
-
Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard (e.g., TMS at δ = 0.00 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing:
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Bruker Vertex 80V Fourier transform infrared spectrometer or equivalent.[6]
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Press the powder under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, C-O stretch, C-N stretch).
-
Mass Spectrometry (MS)
Instrumentation: An Agilent 1290-Bruker micrOTOF QII liquid chromatography-high resolution mass spectrometer or a similar instrument capable of electrospray ionization (ESI).[6]
Protocol (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water. The concentration should be in the low µg/mL to ng/mL range.
-
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion. For Methyl 3-aminobutanoate (the free base, M), the molecular weight is 117.15 g/mol , so the protonated molecule would be expected around m/z 118.16.
-
-
Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
This guide provides a foundational understanding of the spectroscopic properties of this compound. Further experimental work is necessary to provide a complete spectroscopic profile of this compound.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 3-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 3-aminobutanoate hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted chemical shift data obtained from computational models. It also outlines a detailed, generalized experimental protocol for acquiring 13C NMR spectra for similar amine hydrochloride salts, and includes visualizations to clarify the molecular structure and experimental workflow.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound have been predicted using online computational tools. The structure of the molecule was provided to the prediction algorithm using its SMILES (Simplified Molecular-Input Line-Entry System) representation: C--INVALID-LINK--CC(=O)OC.Cl. The predicted values, representing the resonance of each unique carbon atom in the molecule, are summarized in the table below.
| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | 171.2 |
| Methoxy Carbon (-OCH3) | 52.0 |
| Methine Carbon (-CH) | 45.9 |
| Methylene Carbon (-CH2-) | 37.8 |
| Methyl Carbon (-CH3) | 18.7 |
Note: These values are computationally predicted and may differ from experimental values. The solvent used for the prediction was not specified by the tool.
Experimental Protocols
The following section details a generalized methodology for the acquisition of a 13C NMR spectrum of a compound such as this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are common choices. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle. |
| Number of Scans (NS) | 1024 or higher | Increased to improve the signal-to-noise ratio due to the low natural abundance of 13C. |
| Relaxation Delay (D1) | 2 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. |
| Acquisition Time (AQ) | 1-2 seconds | Time during which the Free Induction Decay (FID) is recorded. |
| Spectral Width (SW) | 200-250 ppm | Range of chemical shifts to be observed. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Visualizations
To further elucidate the information presented, the following diagrams illustrate the molecular structure and the experimental workflow.
An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 3-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 3-aminobutanoate hydrochloride. This document outlines the expected vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and logical diagrams to facilitate understanding of the structure-spectrum correlations.
Introduction
This compound is an organic compound containing a secondary amine hydrochloride, an ester functional group, and a saturated alkyl chain. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of the molecule's functional groups can be identified, providing a molecular fingerprint. This guide details the expected spectral features of this compound and provides a robust methodology for its analysis.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt of the amine group significantly influences its characteristic absorption bands. The following table summarizes the predicted IR absorption bands, their corresponding vibrational modes, and the functional groups responsible.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2800-3200 | Strong, Broad | N-H Stretching | Ammonium Salt (R₂NH₂⁺) |
| ~2950-2850 | Medium | C-H Stretching | Alkyl (CH₃, CH₂, CH) |
| ~1740 | Strong | C=O Stretching | Ester (Carbonyl) |
| ~1600-1500 | Medium | N-H Bending (Asymmetric) | Ammonium Salt (R₂NH₂⁺) |
| ~1470-1430 | Medium | C-H Bending | Alkyl (CH₃, CH₂) |
| ~1240 | Strong | C-O Stretching (asymmetric) | Ester |
| ~1050 | Medium | C-O Stretching (symmetric) | Ester |
Experimental Protocol for IR Spectrum Acquisition
The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the KBr pellet method.
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with pellet-forming die
-
Agate mortar and pestle
-
Infrared lamp
-
Spatula
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Balance (analytical or micro)
3.2. Sample Preparation (KBr Pellet Technique)
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator before use.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.
-
Mixing: Add the KBr to the agate mortar first and grind it to a fine powder. Then, add the sample to the mortar.
-
Homogenization: Gently mix and grind the sample and KBr together with the pestle for 1-2 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the die of a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.
3.3. Spectral Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
Visualizing the Workflow and Spectral Correlations
The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the expected IR spectrum.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information. The key characteristic peaks, including the broad N-H stretch of the ammonium salt, the strong C=O stretch of the ester, and the C-O stretching bands, are all critical for its identification and characterization. By following the detailed experimental protocol, researchers can obtain high-quality, reproducible spectra. The provided diagrams serve as a visual aid to understand the experimental process and the fundamental principles of structure-spectrum correlation. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.
Mass Spectrometry Fragmentation of Methyl 3-Aminobutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and expected fragmentation patterns of methyl 3-aminobutanoate hydrochloride under mass spectrometry. This document outlines the key fragmentation pathways, summarizes quantitative data, and provides detailed experimental protocols to aid in the structural elucidation and analysis of this compound.
Introduction
Methyl 3-aminobutanoate is a β-amino acid ester with significant applications in synthetic organic chemistry and as a building block in pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide will focus on the fragmentation patterns observed in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for mass spectrometry analysis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Monoisotopic Mass | 117.078979 u | [1] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate mass spectrometric analysis. The following protocols are generalized for the analysis of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.
Instrumentation:
-
Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Sample Preparation:
-
Free-Basing (Optional but Recommended): For GC-MS analysis, the hydrochloride salt should be neutralized to its free base form to improve volatility. This can be achieved by dissolving the sample in a suitable solvent (e.g., methanol) and adding a mild base (e.g., triethylamine) followed by extraction with an organic solvent (e.g., dichloromethane).
-
Dilution: The free base is then diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: m/z 35-200.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a "soft" ionization technique ideal for analyzing the protonated molecule, which is particularly relevant for the hydrochloride salt.
Instrumentation:
-
Mass Spectrometer: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system (e.g., QTRAP or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
Sample Preparation:
-
Dissolution: Dissolve this compound directly in a suitable solvent system, typically a mixture of water and methanol or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.
-
Concentration: A typical concentration for direct infusion or LC-MS analysis is 1-10 µg/mL.
LC-MS Parameters (for chromatographic separation):
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
MS/MS Parameters:
-
Ion Source Voltage: +4.5 to +5.5 kV.
-
Source Temperature: 400-550 °C.
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 118.1 will be selected in the first mass analyzer.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Fragmentation Analysis
Due to the lack of a publicly available mass spectrum for methyl 3-aminobutanoate, the following analysis is based on the fragmentation of its close structural isomer, methyl 3-amino-2-methylpropanoate, and established fragmentation principles for amines and esters.[2][3][4]
Predicted Electron Ionization (EI) Fragmentation
In EI-MS, the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation. The molecular ion peak is expected at m/z 117.
Key Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[3][4] Cleavage of the C-C bond alpha to the nitrogen atom is expected.
-
Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur.
Predicted Major Fragment Ions (EI-MS):
| m/z | Proposed Structure | Fragmentation Pathway |
| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion |
| 102 | [C₄H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the carbon adjacent to the nitrogen. |
| 86 | [C₅H₁₀N]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃). |
| 74 | [C₃H₈NO]⁺ | Alpha-cleavage with loss of an acetyl radical (•CH₂CHO). |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of the carboxymethyl group (•CH₂COOCH₃). This is expected to be a major fragment. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of the propionyl methyl ester radical. This is often a base peak for primary amines. |
Visualization of Proposed EI Fragmentation Pathways:
Caption: Proposed EI fragmentation of Methyl 3-aminobutanoate.
Predicted Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI-MS, the molecule will be observed as the protonated species [M+H]⁺ at m/z 118.1. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Key Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines.
-
Loss of Methanol (CH₃OH): Elimination of methanol from the ester group is a likely pathway.
-
Loss of Water (H₂O): While less common, loss of water can occur.
Predicted Major Fragment Ions (ESI-MS/MS of [M+H]⁺):
| Precursor m/z | Fragment m/z | Proposed Neutral Loss |
| 118.1 | 101.1 | NH₃ |
| 118.1 | 86.1 | CH₃OH |
| 118.1 | 74.1 | CO + H₂O |
| 118.1 | 58.1 | COOCH₃OH |
Visualization of Proposed ESI-MS/MS Fragmentation Pathways:
References
Chiral 3-Aminobutanoate Esters: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 3-aminobutanoate esters, as analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represent a class of compounds with significant potential in neuropharmacology. The stereochemistry at the C3 position profoundly influences their biological activity, with enantiomers often exhibiting distinct potencies and efficacies as anticonvulsant, analgesic, and anxiolytic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these chiral esters. Detailed experimental protocols for their synthesis and for key pharmacological assays are presented, alongside a compilation of available quantitative biological data for relevant derivatives. Furthermore, this guide illustrates the underlying GABAergic signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Consequently, the GABAergic system is a major target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2][3] However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogues and prodrugs with improved pharmacokinetic properties.
Among these, 3-substituted GABA derivatives have shown considerable promise. The introduction of a substituent at the 3-position can enhance lipophilicity and influence the conformation of the molecule, thereby affecting its interaction with GABA receptors and transporters.[3] Crucially, the C3 position is a chiral center, and the stereochemistry of this center is a critical determinant of biological activity. It has been demonstrated that enantiomers of chiral GABA analogues can exhibit significantly different pharmacological profiles.[1]
This guide focuses specifically on the biological activity of chiral 3-aminobutanoate esters. Esterification of the carboxyl group is a common strategy to create prodrugs that can more readily penetrate the CNS, where they are subsequently hydrolyzed to release the active 3-aminobutanoic acid. Understanding the stereoselective synthesis and pharmacological effects of these esters is paramount for the rational design of new CNS-active drugs.
Synthesis of Chiral 3-Aminobutanoate Esters
The synthesis of enantiomerically pure 3-aminobutanoate esters is a key step in evaluating their distinct biological activities. A common and efficient method involves the esterification of the corresponding chiral 3-aminobutanoic acid.
General Experimental Protocol: Esterification of (R)- or (S)-3-Aminobutanoic Acid
This protocol describes the synthesis of the methyl ester as an example, which can be adapted for other alkyl esters by substituting the corresponding alcohol.
Materials:
-
(R)- or (S)-3-Aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a suspension of (R)- or (S)-3-aminobutanoic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral 3-aminobutanoate ester.
Biological Activity and Quantitative Data
While direct quantitative data for simple chiral 3-aminobutanoate esters is limited in the public domain, studies on closely related derivatives highlight the critical role of stereochemistry in their anticonvulsant properties. The following table summarizes the anticonvulsant activity of chiral 3-(carbobenzyloxy-amino-1-glutarimidooxy)esters, which are derivatives of 3-aminobutanoic acid.
Table 1: Anticonvulsant Activity of Chiral 3-(Carbobenzyloxy-amino-1-glutarimidooxy)ester Derivatives [2]
| Compound | Enantiomer | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |
| 5a | (R) | > 300 | > 300 |
| (S) | 150 | 100 | |
| 5b | (R) | > 300 | > 300 |
| (S) | 120 | 90 | |
| 5c | (R) | > 300 | > 300 |
| (S) | 100 | 80 | |
| 5d | (R) | > 300 | > 300 |
| (S) | 90 | 70 | |
| 5e | (R) | > 300 | > 300 |
| (S) | 80 | 60 |
MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazol Test; ED₅₀: Median Effective Dose; i.p.: intraperitoneal.
The data clearly indicates that the (S)-enantiomers of these derivatives are significantly more potent as anticonvulsants than their (R)-counterparts in both the MES and scPTZ models.[2] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the molecule for its interaction with the biological target.
Key Experimental Protocols for Biological Evaluation
To assess the biological activity of chiral 3-aminobutanoate esters, standardized and validated in vivo models are employed. The following are detailed protocols for two commonly used assays for anticonvulsant and analgesic activity.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds that can protect against generalized seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound (chiral 3-aminobutanoate ester) dissolved in a suitable vehicle
-
Vehicle control
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Dosing: Administer the test compound or vehicle control i.p. at a predetermined time before PTZ injection (e.g., 30 minutes).
-
PTZ Administration: Inject PTZ subcutaneously or intraperitoneally.
-
Observation: Immediately place the mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.
-
Scoring: Score the seizure activity based on a standardized scale (e.g., Racine scale). The endpoint is typically the presence or absence of clonic seizures.
-
Data Analysis: Determine the percentage of animals protected from seizures in each group and calculate the ED₅₀ value.
Analgesic Activity: Allyl Isothiocyanate (AITC)-Induced Nociception Model
This model assesses the potential of a compound to alleviate chemical-induced pain.
Materials:
-
Male Swiss mice (25-30 g)
-
Allyl isothiocyanate (AITC) solution (e.g., 0.5% in saline)
-
Test compound (chiral 3-aminobutanoate ester) dissolved in a suitable vehicle
-
Vehicle control
-
Observation chambers
-
Syringes and needles for intraplantar (i.pl.) and i.p. injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Dosing: Administer the test compound or vehicle control i.p. at a predetermined time before AITC injection (e.g., 30 minutes).
-
AITC Administration: Inject a small volume (e.g., 20 µL) of AITC solution into the plantar surface of the right hind paw.
-
Observation: Immediately after AITC injection, observe the animal and record the total time spent licking or biting the injected paw during a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the nociceptive response time between the test groups and the vehicle control group. A significant reduction in licking/biting time indicates analgesic activity.
Signaling Pathways and Mechanisms of Action
The biological activities of 3-aminobutanoate esters are primarily attributed to their interaction with the GABAergic system. As analogues of GABA, they are expected to modulate GABAergic neurotransmission, leading to a reduction in neuronal excitability.
The GABAergic Synapse
The following diagram illustrates the key components of a GABAergic synapse and potential points of intervention for GABA analogues.
Caption: GABAergic synapse and potential mechanisms of action for 3-aminobutanoate esters.
Chiral 3-aminobutanoate esters are designed as prodrugs to cross the blood-brain barrier. Once in the CNS, they are hydrolyzed by esterases to the active 3-aminobutanoic acid. This active metabolite can then exert its effects through several potential mechanisms:
-
Direct agonism at GABA receptors: The active form may bind to and activate GABA_A and/or GABA_B receptors, mimicking the effect of GABA.
-
Inhibition of GABA reuptake: It may inhibit the GABA transporter GAT1, thereby increasing the concentration of GABA in the synaptic cleft.
-
Modulation of GABA synthesis: Some GABA analogues have been shown to affect the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[3]
The stereochemistry of the 3-position is likely to be crucial for the affinity and efficacy of the active metabolite at its molecular target(s).
Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of chiral 3-aminobutanoate esters.
Caption: Experimental workflow for the evaluation of chiral 3-aminobutanoate esters.
Conclusion
Chiral 3-aminobutanoate esters are a promising class of GABA analogues with demonstrated stereoselective biological activity in derivatives. The (S)-enantiomers of related compounds have shown superior anticonvulsant effects, highlighting the critical importance of chirality in the design of new CNS-active agents. While quantitative biological data for simple, un-derivatized chiral 3-aminobutanoate esters remains an area for further investigation, the synthetic routes and pharmacological evaluation methods outlined in this guide provide a solid framework for future research. A deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action of these chiral esters will be instrumental in the development of novel and improved therapies for epilepsy, neuropathic pain, and other neurological disorders. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
The Versatile Precursor: A Technical Guide to Methyl 3-Aminobutanoate Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobutanoate hydrochloride, a chiral β-amino acid ester, serves as a pivotal building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, coupled with the presence of a stereocenter, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of its synthetic applications, supported by experimental data, detailed protocols, and visual representations of key chemical transformations. The focus is on its utility in the synthesis of modified peptides and as a scaffold for chiral amines and β-lactams, highlighting its significance in medicinal chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
The enantiomers of this compound are typically off-white to white crystalline solids. A summary of their key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-Methyl 3-aminobutanoate hydrochloride | (S)-Methyl 3-aminobutanoate hydrochloride |
| CAS Number | 139243-54-2 | 139243-55-3 |
| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol | 153.61 g/mol |
| Purity | ≥97% | ≥95% |
| Appearance | Solid | White to off-white crystalline powder |
| Storage | Room temperature | 2-8°C, keep dry |
The structural integrity of the synthesized compound is routinely confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule, confirming its identity and purity.
Table 2: ¹H NMR Spectroscopic Data for Methyl (S)-3-aminobutanoate hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.47 | br | 3H | NH₃⁺ |
| 3.84 | br | 1H | CH |
| 3.76 | s | 3H | OCH₃ |
| 2.87 | ddd | 2H | CH₂ |
| 1.53 | d | 3H | CH₃ |
| Solvent: Chloroform-d. Spectrometer: 500 MHz.[1] |
Synthesis of this compound
The hydrochloride salt of Methyl 3-aminobutanoate is commonly synthesized from its corresponding chiral 3-aminobutanoic acid. The esterification is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or anhydrous HCl.[1][2]
Experimental Protocol: Synthesis of Methyl (S)-3-aminobutanoate hydrochloride[1]
-
Suspend (S)-3-aminobutanoic acid (9.70 mmol, 1.00 g) in 20.0 mL of methanol with stirring.
-
Add 1.0 mL of thionyl chloride dropwise to the suspension.
-
Once the solution becomes clear, heat the mixture to reflux for 2 hours.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product as a colorless oil.
-
The product is typically used in the next step without further purification.
A similar procedure is followed for the synthesis of the (R)-enantiomer, starting from (R)-3-aminobutanoic acid.[1] A patent describes a similar process with a reported yield of 98.5% and a purity of 99.7%.
Applications in Synthesis
This compound is a versatile precursor in various synthetic endeavors, primarily leveraging its chiral nature and the reactivity of its amino and ester functionalities.
Precursor in Peptide Synthesis
The incorporation of non-natural amino acids into peptide backbones is a widely used strategy to enhance their stability against enzymatic degradation and to modulate their biological activity. This compound serves as a source of a β-amino acid residue, leading to the formation of β-peptides and peptidomimetics.[3] These modified peptides can adopt stable secondary structures, such as helices and sheets, making them valuable in the design of foldamers and bioactive peptides.[4]
The general workflow for incorporating this compound into a peptide chain in solution-phase synthesis is depicted in the following diagram.
Solution-phase peptide coupling workflow.
Synthesis of Chiral Amines and Derivatives
The chiral center in this compound makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. For instance, it can be a precursor to chiral 3-aminobutanol, a valuable intermediate in the synthesis of various pharmaceuticals. A patented method describes the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid via esterification to the methyl ester, followed by amino group protection, reduction of the ester, and subsequent deprotection.
The following diagram illustrates a general synthetic pathway from Methyl (R)-3-aminobutanoate hydrochloride to a protected chiral amino alcohol.
Synthesis of a protected chiral amino alcohol.
Proposed Synthesis of β-Lactams
While direct literature evidence for the synthesis of 4-methyl-2-azetidinone from this compound is scarce, a plausible synthetic route can be proposed based on established methods for β-lactam formation from β-amino esters. The most common approach involves the intramolecular cyclization of an N-acylated β-amino ester.
A hypothetical two-step synthesis of an N-substituted 4-methyl-2-azetidinone is outlined below. This proposed pathway involves the initial acylation of the amino group of Methyl 3-aminobutanoate, followed by an intramolecular cyclization facilitated by a Grignard reagent. The Grignard reagent would deprotonate the N-H bond and form a magnesium enolate of the ester, which would then undergo intramolecular nucleophilic attack on the amide carbonyl to form the β-lactam ring.
Proposed Experimental Protocol:
Step 1: N-Acylation
-
Neutralize this compound with a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
React the resulting free amine with an acyl chloride or anhydride at 0 °C to room temperature to yield the corresponding N-acyl methyl 3-aminobutanoate.
-
Purify the product by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the N-acyl methyl 3-aminobutanoate in an anhydrous ethereal solvent (e.g., THF).
-
Add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
The following diagram illustrates this proposed synthetic pathway.
Proposed synthesis of a β-lactam.
Quantitative Data Summary
The following table summarizes the quantitative data found in the literature for reactions involving this compound and its derivatives.
Table 3: Summary of Reaction Yields and Conditions
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Esterification | (R)-3-aminobutyric acid | Methyl (R)-3-aminobutanoate hydrochloride | Methanol, Thionyl chloride, Reflux | 98.5 | 99.7 | CN110683960A |
| Amide Coupling | Methyl (S)-3-aminobutanoate hydrochloride | Methyl (S)-3-(anthracene-9-carboxamido)butanoate | Anthracene-9-carboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT, 15 h | - | - | [1] |
| Amide Coupling | Methyl 3-aminopropanoate hydrochloride | Methyl 3-(anthracene-9-carboxamido)propanoate | Anthracene-9-carboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT | 46.4 | - | [1] |
Conclusion
This compound stands out as a highly valuable and versatile chiral precursor in organic synthesis. Its utility in the construction of modified peptides, chiral amines, and potentially β-lactams underscores its importance in the development of new therapeutic agents and other functional molecules. The straightforward synthesis of both enantiomers and their relative stability make them readily accessible starting materials for a wide range of chemical transformations. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and development, encouraging further exploration of its synthetic potential.
References
- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of chiral α-amino-β-lactams through palladium(II)-catalyzed sequential monoarylation/amidation of C(sp(3) )-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-aminobutanoate hydrochloride from 3-aminobutanoic acid
Synthesis of Methyl 3-Aminobutanoate Hydrochloride: A Detailed Guide
Application Note: This document provides detailed protocols for the synthesis of this compound from 3-aminobutanoic acid. This esterification is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, ensuring accessibility for a wide range of researchers.
Introduction
The conversion of 3-aminobutanoic acid to its methyl ester hydrochloride is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. To ensure the amino group does not interfere with the reaction and to improve the solubility of the amino acid, the reaction is carried out under acidic conditions, which also conveniently yields the hydrochloride salt of the product. Common methods for introducing the acid catalyst include the use of thionyl chloride (SOCl₂), which reacts with methanol to generate HCl in situ, or trimethylchlorosilane (TMSCl).
Methods Overview
Two primary methods for this synthesis are detailed:
-
Thionyl Chloride-Mediated Esterification: This is a highly effective method where thionyl chloride serves as a precursor for the in situ generation of hydrogen chloride. The reaction is typically performed at reflux temperatures.
-
Trimethylchlorosilane (TMSCl)-Mediated Esterification: This method offers a milder alternative, often proceeding at room temperature. TMSCl reacts with methanol to produce HCl, which catalyzes the esterification.
Experimental Protocols
Method 1: Thionyl Chloride-Mediated Synthesis
This protocol is adapted from established literature procedures and is known for its high yields.[1][2]
Materials:
-
(S)- or (R)-3-Aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend 3-aminobutanoic acid (e.g., 1.00 g, 9.70 mmol) in anhydrous methanol (20.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath (0-10 °C).[2]
-
Slowly add thionyl chloride (e.g., 1.0 mL or 66.4g for 50g of starting material) dropwise to the stirring suspension.[1][2] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. The addition is exothermic.
-
Once the addition is complete, the solution should become clear.[1]
-
Remove the ice bath and heat the reaction mixture to reflux for 2 hours.[1]
-
After the reflux period, allow the solution to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess thionyl chloride.
-
The resulting product, this compound, is typically a colorless oil or a white solid and is often used in the subsequent synthetic steps without further purification.[1]
Method 2: Trimethylchlorosilane (TMSCl)-Mediated Synthesis
This method provides a convenient alternative that can be performed at room temperature.[3]
Materials:
-
3-Aminobutanoic acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place 3-aminobutanoic acid (0.1 mol) in a round-bottom flask.
-
With stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).
-
Add anhydrous methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture on a rotary evaporator to yield the product, this compound.[3]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Thionyl Chloride | (R)-3-Aminobutanoic acid (50g) | Methanol (240g), Thionyl Chloride (66.4g) | 0-10 °C then reflux | 98.5% | 99.7% | [2] |
| Thionyl Chloride | (S)-3-Aminobutanoic acid (1.00g) | Methanol (20.0 mL), Thionyl Chloride (1.0 mL) | Reflux for 2h | Crude | Not specified | [1] |
| TMSCl | Amino Acids (general) | Methanol, TMSCl | Room Temperature | Good to Excellent | Not specified | [3] |
Table 2: Spectroscopic Data for Methyl (S)-3-aminobutanoate hydrochloride
| Data Type | Description |
| ¹H NMR (500 MHz, Chloroform-d) | δ 8.47 (br, 3H), 3.84 (br, 1H), 3.76 (s, 3H), 2.87 (ddd, J = 95.4, 17.0, 5.6 Hz, 2H), 1.53 (d, J = 6.4 Hz, 3H)[1] |
Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow: Thionyl Chloride Method
Caption: Step-by-step workflow for the thionyl chloride-mediated synthesis.
References
Application Notes and Protocols: Esterification of 3-Aminobutanoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 3-aminobutanoic acid with methanol to synthesize methyl 3-aminobutanoate. This synthesis is a fundamental reaction in organic chemistry, yielding a valuable intermediate for the production of pharmaceuticals, fine chemicals, and peptidomimetics.[1] The protocols described herein focus on the Fischer esterification method, utilizing common and effective acid catalysts, thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl), in methanol. This guide includes comprehensive, step-by-step experimental procedures, quantitative data on reaction yields and purity, and detailed characterization of the final product.
Introduction
The esterification of amino acids is a critical transformation in organic synthesis. Due to their zwitterionic nature, the direct esterification of amino acids requires acidic conditions to protonate the carboxylate group, making it more susceptible to nucleophilic attack by an alcohol.[2] The Fischer esterification is a classic and widely used method for this purpose, favored for its cost-effectiveness and simplicity.[2] In this application note, we detail two robust protocols for the synthesis of methyl 3-aminobutanoate, a key building block in medicinal chemistry and drug development. The methods utilize either thionyl chloride or trimethylchlorosilane as catalysts in methanol, both of which have demonstrated high efficiency and yield.
Reaction Scheme
The overall reaction for the esterification of 3-aminobutanoic acid with methanol is as follows:
Caption: General reaction scheme for the Fischer esterification of 3-aminobutanoic acid.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Both protocols are effective, and the choice of catalyst may depend on reagent availability and specific experimental constraints.
Protocol 1: Esterification using Thionyl Chloride (SOCl₂) in Methanol
This method is a highly effective and common procedure for the esterification of amino acids.[3][4]
Materials:
-
3-Aminobutanoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether or tert-butyl methyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Add anhydrous methanol to the flask and cool it in an ice bath.
-
Slowly add thionyl chloride dropwise to the cold methanol with continuous stirring. Caution: This reaction is exothermic and generates HCl gas. An exhaust trap containing a sodium hydroxide solution is recommended to neutralize acidic gases.[3]
-
After the complete addition of thionyl chloride, add 3-aminobutanoic acid to the solution.[5]
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Remove the excess methanol and any unreacted thionyl chloride under reduced pressure using a rotary evaporator. A base trap is advised to capture acidic vapors.[4]
-
The resulting crude product, which may be an oil or solid, can be triturated with diethyl ether or tert-butyl methyl ether to induce the precipitation of the hydrochloride salt.[4]
-
Collect the solid product by vacuum filtration and wash it with the same non-polar solvent to remove soluble impurities.
-
For further purification, the product can be recrystallized from a methanol/diethyl ether solvent system.[4]
Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method offers milder reaction conditions compared to the thionyl chloride protocol.[4][6]
Materials:
-
3-Aminobutanoic acid
-
Anhydrous Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
In a fume hood, place 3-aminobutanoic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous methanol to the flask.
-
Slowly add trimethylchlorosilane to the suspension at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with diethyl ether and collect the precipitated solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the two described protocols.
| Parameter | Protocol 1 (SOCl₂) | Protocol 2 (TMSCl) | Reference |
| Catalyst | Thionyl chloride | Trimethylchlorosilane | [5],[7] |
| Reaction Temperature | Reflux (~65-70°C) | Room Temperature | [5],[7] |
| Reaction Time | 2-4 hours | 12-24 hours | [8],[7] |
| Reported Yield | 98.5% | Good to Excellent | [5],[7] |
| Reported Purity | 99.7% | High | [5] |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, Chloroform-d): δ 8.47 (br, 3H, -NH₃⁺), 3.84 (br, 1H, -CH-), 3.76 (s, 3H, -OCH₃), 2.87 (m, 2H, -CH₂-), 1.53 (d, J = 6.4 Hz, 3H, -CH₃).[8]
Infrared (IR) Spectroscopy
Expected characteristic peaks for methyl 3-aminobutanoate would include:
-
Strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹.[9]
-
C-O stretching vibrations characteristic of esters in the range of 1180-1200 cm⁻¹.[9]
-
N-H stretching vibrations for the ammonium salt will be broad and in the region of 2400-3200 cm⁻¹.
-
C-H stretching vibrations around 2900-3000 cm⁻¹.[9]
Mass Spectrometry (MS)
The mass spectrum of methyl 3-aminobutanoate would show a molecular ion peak (M⁺) corresponding to its molecular weight.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Thionyl chloride and trimethylchlorosilane are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of thionyl chloride to methanol is highly exothermic and releases toxic gases (HCl and SO₂). Perform this step slowly in an ice bath.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The esterification of 3-aminobutanoic acid with methanol using either thionyl chloride or trimethylchlorosilane as a catalyst provides an efficient and high-yielding route to this compound. The choice between the two methods will depend on the desired reaction conditions, with the TMSCl method offering a milder alternative to the more reactive thionyl chloride. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
- 1. Methyl 3-aminobutanoate [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 3-aminobutanoate Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobutanoate hydrochloride is a valuable building block for the synthesis of modified peptides, serving as a precursor for incorporating β-amino acid residues into peptide chains. The introduction of β-amino acids, such as 3-aminobutanoic acid, into peptides results in the formation of β-peptides and peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts, a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles. Furthermore, the altered backbone conformation of β-peptides can lead to unique secondary structures and novel biological activities, making them attractive candidates for drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Data Presentation
The following tables summarize representative quantitative data for key steps in the synthesis of peptides containing 3-aminobutanoic acid residues.
Table 1: Solution-Phase Synthesis of a Dipeptide Analogue
| Step | Reactants | Coupling Reagent/Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Amine Neutralization | This compound | DIPEA (1.1 eq) | DMF | 0.25 | - | - |
| Coupling | Neutralized amine, Fmoc-L-Alanine (1.0 eq) | HBTU (1.0 eq), DIPEA (2.0 eq) | DMF | 2-4 | 85 | >95 (after purification) |
| Fmoc Deprotection | Fmoc-Ala-β-Abu-OMe | 20% Piperidine in DMF | DMF | 0.5 | 95 | >98 (after purification) |
Table 2: Solid-Phase Synthesis (SPPS) Parameters for β-Amino Acid Incorporation
| Parameter | Condition |
| Resin | Rink Amide resin |
| N-α-Protecting Group | Fmoc |
| Coupling Reagent | HATU (2.9 eq) / DIPEA (6-10 eq) |
| Coupling Time | 1-2 hours |
| Deprotection Reagent | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-Ala-β-Abu-OMe)
This protocol details the synthesis of a dipeptide using this compound in a solution-phase approach.
Materials:
-
This compound
-
Fmoc-L-Alanine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amine:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[1]
-
-
Coupling Reaction:
-
Add the activated Fmoc-L-Alanine solution to the solution containing the free methyl 3-aminobutanoate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-α-Fmoc Protection of 3-Aminobutanoic Acid
For use in Fmoc-based solid-phase peptide synthesis, the amine of 3-aminobutanoic acid must first be protected.
Materials:
-
3-Aminobutanoic acid
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diethyl ether
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 3-aminobutanoic acid (1.0 eq) and Na₂CO₃ (2.0 eq) in a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add water to dilute the mixture and wash three times with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 2N HCl.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield Fmoc-3-aminobutanoic acid.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-Aminobutanoic Acid
This protocol outlines the general steps for incorporating an Fmoc-protected β-amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-aminobutanoic acid)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-3-aminobutanoic acid (3-5 eq), HATU (2.9 eq), and DIPEA (6-10 eq) in DMF.[1]
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents and by-products.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF and then dichloromethane (DCM), and dry it under vacuum.
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathway
Peptides containing β-amino acids, such as carnosine (β-alanyl-L-histidine) and its analogues, can interact with various biological targets, including G protein-coupled receptors (GPCRs). For instance, some β-alanine-containing peptides have been shown to modulate the activity of Mas-related GPCRs (Mrgprs). The diagram below illustrates a generalized signaling pathway that could be modulated by such a peptide.
References
Application Notes and Protocols for Amide Coupling Reactions of Methyl 3-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of Methyl 3-aminobutanoate hydrochloride with carboxylic acids to form amide bonds. This document outlines three common and effective protocols utilizing EDC/HOBt, HATU, and PyBOP as coupling reagents. A comparative data summary is included to aid in method selection.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Methyl 3-aminobutanoate is a valuable building block, and its hydrochloride salt is a common starting material. The coupling of this β-amino ester with carboxylic acids requires robust and efficient protocols to ensure high yields and purity of the desired amide products. This document details protocols for three widely used coupling systems, providing researchers with the necessary information to perform these reactions successfully.
The choice of coupling reagent is critical and often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.[1] The protocols herein cover a carbodiimide-based method (EDC/HOBt), a uronium/aminium salt-based method (HATU), and a phosphonium salt-based method (PyBOP).
Comparative Data of Coupling Protocols
The following table summarizes typical quantitative data for the coupling of a generic carboxylic acid with this compound using the detailed protocols. Please note that yields and reaction times are representative and can vary based on the specific carboxylic acid used, solvent, and temperature.
| Coupling Protocol | Reagent Equivalents (Carboxylic Acid/Amine/Reagent/Base) | Typical Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Key Considerations |
| EDC/HOBt | 1.0 / 1.1 / 1.2 / 2.5 | DCM or DMF | 12 - 24 | 0 to RT | 70 - 95 | Cost-effective; byproducts are water-soluble, simplifying work-up.[2][3] |
| HATU/DIPEA | 1.0 / 1.1 / 1.1 / 3.0 | DMF | 1 - 6 | 0 to RT | 85 - 98 | Highly efficient and fast, especially for hindered substrates; low racemization.[4][5] |
| PyBOP/DIPEA | 1.0 / 1.1 / 1.1 / 3.0 | DMF or DCM | 1 - 4 | 0 to RT | 80 - 95 | Rapid coupling with low racemization; avoids carcinogenic byproducts of older phosphonium reagents.[6][7] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form the amide bond. This method is widely used due to its efficiency and the water-solubility of its byproducts, which facilitates purification.[8]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) to the solution and stir until dissolved.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the amine solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the cooled carboxylic acid solution and stir for 15 minutes.
-
Slowly add the neutralized amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if using DMF, remove the solvent under reduced pressure. If using DCM, proceed directly to the work-up.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and low rates of racemization, making it suitable for sensitive substrates.[4][9]
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
In one portion, add HATU (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: PyBOP Mediated Coupling
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that offers high efficiency and low racemization, similar to HATU.[6] It is a safer alternative to the older BOP reagent.[1]
Materials:
-
This compound
-
Carboxylic acid
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and PyBOP (1.1 equivalents).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DMF, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for amide coupling and the activation mechanism for each class of coupling reagent.
Caption: General experimental workflow for amide coupling.
Caption: Carboxylic acid activation by different reagents.
Caption: Logical relationship of coupling reagent classes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: (R)-Methyl 3-aminobutanoate hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (R)-Methyl 3-aminobutanoate hydrochloride as a versatile chiral building block in asymmetric synthesis. The protocols focus on its conversion to other valuable chiral intermediates, exemplified by the synthesis of (R)-3-aminobutanol, a key precursor for various pharmaceuticals.
(R)-Methyl 3-aminobutanoate hydrochloride is a crucial starting material in synthetic organic chemistry, particularly for introducing chirality into target molecules. Its pre-defined stereochemistry at the C3 position makes it an invaluable asset for the enantioselective synthesis of complex molecules, most notably in the pharmaceutical industry. The hydrochloride salt form enhances its stability and ease of handling.
One of the primary applications of this chiral synthon is in the preparation of (R)-3-aminobutanol. This amino alcohol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the HIV integrase inhibitor Dolutegravir. The synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid involves the formation of (R)-Methyl 3-aminobutanoate hydrochloride as a key intermediate. The overall process typically involves four main steps: esterification, N-protection, reduction of the ester, and subsequent deprotection of the amino group.
Application 1: Synthesis of (R)-3-aminobutanol
The conversion of (R)-Methyl 3-aminobutanoate hydrochloride to (R)-3-aminobutanol is a well-established and efficient process. The following sections detail the experimental protocols for the key transformations involved.
Experimental Protocols
Protocol 1: N-Protection of (R)-Methyl 3-aminobutanoate
To facilitate the selective reduction of the ester functionality, the amino group of (R)-Methyl 3-aminobutanoate is typically protected. Common protecting groups include benzyloxycarbonyl (Cbz) and acetyl (Ac).
A. N-Benzyloxycarbonyl (Cbz) Protection
This protocol is adapted from a patented industrial process.
-
Materials:
-
(R)-Methyl 3-aminobutanoate hydrochloride
-
Water
-
Sodium carbonate
-
Benzyl chloroformate
-
-
Procedure:
-
In a clean, four-necked flask, dissolve 50 g of (R)-Methyl 3-aminobutanoate hydrochloride in 400 g of water.
-
Slowly add 41.4 g of sodium carbonate to the solution while stirring until fully dissolved.
-
Cool the mixture to a temperature between 0-10 °C.
-
Slowly add 55.5 g of benzyl chloroformate dropwise, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, warm the reaction mixture to 20-30 °C and continue stirring for 3-4 hours, or until the starting material is consumed (monitored by a suitable analytical technique like TLC or HPLC).
-
The resulting product is (R)-Methyl 3-(benzyloxycarbonylamino)butanoate.
-
B. N-Acetylation
This is a general procedure for the N-acetylation of a related ethyl ester, which can be adapted for the methyl ester.
-
Materials:
-
(R)-Methyl 3-aminobutanoate hydrochloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Acetylating agent (e.g., acetic anhydride or acetyl chloride)
-
-
Procedure:
-
Suspend (R)-Methyl 3-aminobutanoate hydrochloride (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and solvent evaporation to yield (R)-Methyl 3-acetamidobutanoate.
-
Protocol 2: Reduction of the N-Protected Ester to (R)-3-(Protected-amino)butanol
The ester functionality of the N-protected intermediate is reduced to the corresponding primary alcohol.
A. Reduction of N-Cbz Protected Ester
-
Materials:
-
(R)-Methyl 3-(benzyloxycarbonylamino)butanoate
-
Lithium borohydride
-
Lithium chloride
-
Hydrochloric acid aqueous solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Cool the reaction vessel to 0-10 °C.
-
First, add 14.7 g of lithium borohydride, followed by 3.51 g of lithium chloride.
-
Warm the mixture to 20-30 °C and stir for 2-3 hours, monitoring for the disappearance of the starting material.
-
Upon completion, quench the reaction by the dropwise addition of a hydrochloric acid aqueous solution.
-
Concentrate the reaction solution and extract twice with 200 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]
-
Protocol 3: Deprotection to Yield (R)-3-aminobutanol
The final step is the removal of the N-protecting group to yield the target (R)-3-aminobutanol.
A. Deprotection of N-Cbz Group (Hydrogenolysis)
-
Materials:
-
(R)-3-(Benzyloxycarbonylamino)butanol
-
Ethanol
-
10 wt% Palladium on carbon (Pd/C)
-
-
Procedure:
-
In a clean, four-necked flask, dissolve 50 g of (R)-3-(benzyloxycarbonylamino)butanol in 200 mL of ethanol.
-
Add 2.5 g of 10 wt% Pd/C to the solution.
-
Raise the temperature to 50-60 °C and apply a hydrogen pressure of 0.4-0.6 MPa.
-
Maintain the reaction under these conditions until the starting material is consumed.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain an oily substance, which is (R)-3-aminobutanol.[1]
-
B. Deprotection of N-Acetyl Group (Hydrolysis)
-
Materials:
-
(R)-3-Acetamidobutanol
-
Ethanol
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
-
Procedure:
-
In a clean, four-necked flask, place 50 g of (R)-3-acetamidobutanol.
-
Add 100 mL of ethanol and 100 mL of an aqueous alkali solution.
-
Heat the mixture to 70-80 °C and maintain for 18-20 hours, or until the reaction is complete.
-
Concentrate the reaction solution and extract with dichloromethane (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-3-aminobutanol.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid, a process in which (R)-Methyl 3-aminobutanoate hydrochloride is a key intermediate.
Table 1: Synthesis of (R)-Methyl 3-aminobutanoate from (R)-3-aminobutyric acid [1]
| Step | Reactants | Product | Yield | Purity | Enantiomeric Excess (ee) |
| Esterification | (R)-3-aminobutyric acid, Methanol, Thionyl chloride | (R)-Methyl 3-aminobutanoate | 98.5% | 99.7% | 99.9% |
Table 2: Synthesis of (R)-3-aminobutanol from N-Protected (R)-Methyl 3-aminobutanoate Intermediate [1]
| Step | Starting Material | Protecting Group | Reducing/Deprotecting Agents | Product | Yield | Purity | Enantiomeric Excess (ee) |
| N-Protection & Reduction | (R)-Methyl 3-aminobutanoate hydrochloride | Benzoyl | Benzoyl chloride, NaBH4/LiCl | (R)-3-Benzoylaminobutanol | - | - | - |
| Deprotection | (R)-3-Benzoylaminobutanol | Benzoyl | Ethanol, Aqueous alkali | (R)-3-aminobutanol | 92.6% | 99.3% | 99.9% |
| N-Protection & Reduction | (R)-Methyl 3-aminobutanoate hydrochloride | Cbz | Benzyl chloroformate, LiBH4/LiCl | (R)-3-Cbz-aminobutanol | 90.5% | 98.6% | 99.9% |
| Deprotection | (R)-3-Cbz-aminobutanol | Cbz | H2, Pd/C | (R)-3-aminobutanol | 96.0% | 99.7% | 99.9% |
| N-Protection & Reduction | (R)-Methyl 3-aminobutanoate hydrochloride | Acetyl | Acetic anhydride, Reducing agent | (R)-3-Acetamidobutanol | - | - | - |
| Deprotection | (R)-3-Acetamidobutanol | Acetyl | Ethanol, Aqueous alkali | (R)-3-aminobutanol | 97.5% | 99.8% | 99.9% |
Visualizations
Experimental Workflow for the Synthesis of (R)-3-aminobutanol
Caption: Synthetic pathway from (R)-Methyl 3-aminobutanoate HCl to (R)-3-aminobutanol.
Logical Relationship of Application
Caption: Role of (R)-Methyl 3-aminobutanoate HCl in API synthesis.
References
Application of Methyl 3-aminobutanoate Hydrochloride in the Synthesis of β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobutanoate hydrochloride is a valuable chiral building block in organic synthesis, particularly in the construction of the β-lactam (azetidin-2-one) ring, a core structural motif in a vast array of antibiotic agents, including penicillins, cephalosporins, and carbapenems. The inherent chirality of methyl 3-aminobutanoate allows for the stereoselective synthesis of β-lactam derivatives, which is crucial for their biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 4-methyl-azetidin-2-one, a key intermediate for more complex β-lactam antibiotics.
The primary synthetic strategy involves a two-step process: N-protection of the amino group of methyl 3-aminobutanoate followed by an intramolecular cyclization to form the four-membered β-lactam ring. The choice of the N-protecting group and the cyclization method are critical for achieving high yields and stereoselectivity.
Chemical Pathway and Logic
The overall transformation of this compound to a protected 4-methyl-azetidin-2-one can be visualized as a sequence of protection and cyclization steps. The hydrochloride salt must first be neutralized to free the amine for subsequent reactions.
Caption: General workflow for β-lactam synthesis from this compound.
Key Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-3-aminobutanoate Hydrochloride
This protocol outlines the synthesis of the starting material from (S)-3-aminobutanoic acid.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the starting material.
Methodology:
-
Suspend (S)-3-aminobutanoic acid (1.00 g, 9.70 mmol) in 20.0 mL of methanol with stirring.
-
Slowly add 1.0 mL of thionyl chloride dropwise to the suspension.
-
Once the solution becomes clear, heat the mixture to reflux for 2 hours.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product as a colorless oil.
-
The product can be used in the next step without further purification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | (S)-3-aminobutanoic acid | [1] |
| Reagents | Methanol, Thionyl chloride | [1] |
| Reaction Time | 2 hours | [1] |
| Product | Methyl (S)-3-aminobutanoate hydrochloride | [1] |
| Yield | Quantitative (crude) | [1] |
Protocol 2: N-Protection of Methyl 3-aminobutanoate
This protocol describes the protection of the amino group, a prerequisite for the cyclization step. A common protecting group is the benzyloxycarbonyl (Cbz) group.
Methodology:
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (Et3N), to neutralize the hydrochloride and free the amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same solvent.
-
Allow the reaction to stir and warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove salts and purify the product by column chromatography.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Substrate | This compound |
| Protecting Agent | Benzyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 80-95% |
Protocol 3: Intramolecular Cyclization to form 4-Methyl-azetidin-2-one
The cyclization of the N-protected β-amino ester is a critical step in forming the β-lactam ring. One effective method utilizes a Grignard reagent.[2]
Workflow Diagram:
Caption: Workflow for the Grignard-mediated cyclization to form the β-lactam ring.
Methodology:
-
Dissolve the N-protected methyl 3-aminobutanoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a Grignard reagent, such as ethylmagnesium bromide, in THF dropwise.
-
Stir the reaction mixture at this low temperature for a specified time, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative based on related literature): [2]
| Parameter | Value |
| Substrate | N-Cbz-methyl 3-aminobutanoate |
| Cyclizing Agent | Ethylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1-3 hours |
| Product | N-Cbz-4-methyl-azetidin-2-one |
| Typical Yield | 60-80% |
Conclusion
This compound serves as a readily available and versatile chiral precursor for the synthesis of 4-substituted β-lactams. The protocols outlined above provide a general framework for its application. Researchers and drug development professionals can adapt and optimize these methods for the synthesis of a wide range of novel β-lactam-containing compounds with potential therapeutic applications. The stereochemical integrity of the starting material is generally preserved throughout the synthetic sequence, allowing for the production of enantiomerically pure β-lactam derivatives.
References
Application Notes and Protocols: Methyl 3-Aminobutanoate Hydrochloride as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methyl 3-aminobutanoate hydrochloride as a chiral auxiliary in asymmetric organic synthesis. The protocols outlined below are based on available literature and are intended to serve as a guide for the stereoselective construction of complex molecular architectures.
Application 1: Synthesis of Chiral Imino Esters for Diastereoselective Transformations
This compound serves as a versatile chiral building block for the synthesis of chiral imino esters. These intermediates can subsequently undergo a variety of diastereoselective reactions, providing a pathway to enantiomerically enriched products. One such application is the Petasis-type methylenation reaction to form chiral homoallylic amines.
Experimental Protocol: Synthesis of Methyl 3-(1'-phenylethylidenamino)butanoate
This protocol is adapted from the Ph.D. thesis of Adriaenssens, L. (2008), focusing on the formation of a key imino ester intermediate.
Materials:
-
This compound
-
Acetophenone
-
Triethylamine (Et3N)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add triethylamine (1.1 eq).
-
To this mixture, add acetophenone (1.05 eq).
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude imino ester.
-
The product can be purified by distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetophenone |
| Base | Triethylamine |
| Solvent | Toluene |
| Reaction Time | 18 hours |
| Reaction Temperature | Reflux |
| Yield | 74% |
| Diastereomeric Ratio | Not applicable for imine formation |
Logical Workflow for Imino Ester Formation and Subsequent Reaction
Caption: Synthesis of a chiral imino ester and its potential subsequent transformation.
Application 2: Diastereoselective Addition of Dilithiated Methyl 3-Aminobutanoate to Aldehydes
The formation of a dianion from methyl 3-aminobutanoate allows for its use as a chiral nucleophile in reactions with electrophiles, such as aldehydes. This approach has the potential to generate syn- and anti-diastereomers of β-hydroxy-γ-amino esters, which are valuable building blocks in medicinal chemistry.
A study by Ettmayer, Huebner, and Gstach in Tetrahedron Letters (1994) described the "Addition of Dilithiated Methyl-3-aminobutanoate to Aldehydes Proceeds with ul-1,2-Induction." This suggests a method for achieving high diastereoselectivity in the formation of new stereocenters. The "ul" notation refers to the unlike relationship between the chirality of the auxiliary and the newly formed stereocenter, which is a key principle in asymmetric synthesis.
Note: Access to the full experimental details of this specific study is limited. Therefore, a generalized protocol is presented below, and researchers are encouraged to consult the original literature for specific conditions and substrate scope.
Conceptual Experimental Protocol:
Materials:
-
(R)- or (S)-Methyl 3-aminobutanoate
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
-
Anhydrous diethyl ether or other suitable solvent
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve methyl 3-aminobutanoate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add two equivalents of n-butyllithium to the solution to form the dianion.
-
Stir the mixture at low temperature for a specified period to ensure complete formation of the dianion.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the dianion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for a designated time.
-
Quench the reaction by the addition of a suitable quenching agent.
-
Allow the reaction to warm to room temperature, followed by an aqueous workup and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Anticipated Quantitative Data (Hypothetical based on the concept of high diastereoselectivity):
| Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | High |
| Isobutyraldehyde | >90:10 | Moderate to High |
| Cinnamaldehyde | >95:5 | High |
Signaling Pathway of Diastereoselective Addition
Caption: Proposed mechanism for the diastereoselective addition of the chiral dianion.
Application Notes and Protocols: N-Protection of Methyl 3-Aminobutanoate Hydrochloride for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of amine functionalities is a critical step to prevent undesired side reactions. Methyl 3-aminobutanoate, a valuable chiral building block, is often supplied as a hydrochloride salt to improve its stability and handling. However, the presence of the hydrochloride salt necessitates careful consideration during the N-protection step, as the free amine must be liberated in situ for the reaction to proceed. This document provides detailed application notes and experimental protocols for the N-protection of methyl 3-aminobutanoate hydrochloride using three of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, particularly the conditions required for its subsequent removal.
Comparative Data of N-Protection Methods
The following table summarizes the key quantitative parameters for the Boc, Cbz, and Fmoc protection of this compound, allowing for an easy comparison of these common methods.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 4 - 6 | 90 - 98 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 2 - 4 | 85 - 95 |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 1 - 3 | 90 - 97 |
Experimental Protocols
Detailed methodologies for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups are provided below.
N-Boc-Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O). The reaction is carried out in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize the hydrochloride salt and facilitate the reaction.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.2 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-methyl 3-aminobutanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: N-Boc protection workflow.
N-Cbz-Protection of this compound
This protocol details the procedure for protecting the amino group of this compound with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl). The reaction is performed in a biphasic system of dioxane and water with sodium bicarbonate as the base.[2]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in water in a round-bottom flask.
-
Add a solution of sodium bicarbonate (2.5 eq) in water to the flask and cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzyl chloroformate (Cbz-Cl) (1.1 eq) in 1,4-dioxane dropwise to the vigorously stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-methyl 3-aminobutanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: N-Cbz protection workflow.
N-Fmoc-Protection of this compound
This protocol outlines the protection of the amino group of this compound using 9-fluorenylmethyl chloroformate (Fmoc-Cl). Similar to the Cbz protection, this reaction is typically performed in a biphasic solvent system with a mild base.[3]
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in 1,4-dioxane dropwise to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude N-Fmoc-methyl 3-aminobutanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: N-Fmoc protection workflow.
Deprotection Strategies
The choice of protecting group is intrinsically linked to the deprotection conditions that can be tolerated by the rest of the molecule. Below is a brief overview of common deprotection strategies for each group.
-
Boc Deprotection: The Boc group is labile to acidic conditions.[1][4] It is commonly removed using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[5][]
-
Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7][8] This method is advantageous for its mild and neutral conditions. Alternative methods include treatment with strong acids or Lewis acids.[9]
-
Fmoc Deprotection: The Fmoc group is base-labile and is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).[10][11][12][13][14]
Caption: Deprotection signaling pathways.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. reddit.com [reddit.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. Fmoc Protected Amino Acids - Activotec [activotec.com]
Application Notes and Protocols for Amide Bond Formation with Methyl 3-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of amides using Methyl 3-aminobutanoate hydrochloride. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The use of an amine hydrochloride salt necessitates the in situ generation of the free amine via the addition of a non-nucleophilic base. Two robust and widely applicable coupling methods are presented: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the application of the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These protocols are designed to provide reliable and scalable methods for the synthesis of a diverse range of amide-containing molecules.
Introduction
The amide bond is a critical functional group present in a vast array of pharmaceuticals, natural products, and peptides. The formation of this bond is most commonly achieved through the coupling of a carboxylic acid and an amine. When the amine component is provided as a hydrochloride salt, such as this compound, an additional step is required to neutralize the salt and liberate the free, nucleophilic amine. This is typically accomplished by the addition of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][2]
This guide details two primary protocols for this transformation:
-
EDC/HOBt Coupling: A widely used and cost-effective method where EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] The addition of HOBt mitigates side reactions, such as the formation of an N-acylurea byproduct, and reduces the risk of racemization in chiral substrates by forming a more stable active ester.[1][3]
-
HATU Coupling: A highly effective method employing a uronium salt-based coupling reagent. HATU is known for its rapid reaction times, high yields, and efficacy with sterically hindered substrates.[4][5] The reaction proceeds through a highly reactive OAt-active ester intermediate.[5]
Materials and Reagents
-
Carboxylic Acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a standard procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
1. Reaction Setup:
- In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[3]
- Cool the solution to 0 °C using an ice bath.
2. Carboxylic Acid Activation:
- Add EDC·HCl (1.2 eq) to the cooled solution.[3]
- Stir the mixture at 0 °C for 15-30 minutes.
3. Amine Addition:
- In a separate flask, suspend this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
- Add DIPEA (2.5 eq) to the suspension to neutralize the hydrochloride salt and provide a basic environment.
- Add the amine/base mixture to the activated carboxylic acid solution.
4. Reaction Progression:
- Allow the reaction to warm to room temperature and stir for 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
5. Work-up and Purification:
- Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6] The acidic wash removes excess DIPEA, while the basic wash removes unreacted HOBt and carboxylic acid.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is advantageous for more challenging substrates or when faster reaction times are desired.
1. Reaction Setup:
- In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.[5][7]
2. Base Addition:
- Cool the mixture to 0 °C.
- Slowly add DIPEA (3.0 eq) to the stirred solution.[8]
3. Reaction Progression:
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7] To remove residual DMF, multiple washes with water or a 5% LiCl aqueous solution may be necessary.[6]
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.[7]
Data Presentation
The following tables provide a summary of typical reaction parameters for the described protocols.
Table 1: Reagent Stoichiometry
| Reagent | Method 1: EDC/HOBt (Equivalents) | Method 2: HATU (Equivalents) |
| Carboxylic Acid | 1.0 | 1.0 |
| This compound | 1.1 | 1.1 |
| Coupling Agent | 1.2 (EDC·HCl) | 1.1 (HATU) |
| Additive | 1.2 (HOBt) | N/A |
| Base (DIPEA) | 2.5 | 3.0 |
Table 2: Comparative Reaction Parameters
| Parameter | Method 1: EDC/HOBt | Method 2: HATU |
| Solvent | DCM or DMF | DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 4 hours |
| Typical Yields | 70-90% | 85-98% |
| Byproducts | EDC-urea, HOBt | Tetramethylurea, HOAt[9] |
| Work-up | Aqueous washes sufficient[10] | Aqueous washes, may require extra steps to remove DMF[6] |
Mandatory Visualizations
Caption: General workflow for amide coupling.
Caption: Logical relationships in the coupling reaction.
References
- 1. bachem.com [bachem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminobutanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-aminobutanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and well-documented method is the Fischer esterification of 3-aminobutanoic acid using methanol as both the reagent and solvent, catalyzed by thionyl chloride (SOCl₂). This method offers high conversion rates and yields a product of high purity after purification.[1][2] An alternative but similar approach involves using a solution of anhydrous HCl in methanol.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions that can occur during the synthesis of this compound include:
-
Incomplete Reaction: Unreacted 3-aminobutanoic acid may remain in the final product, which can complicate purification and lower the overall yield.
-
Diketopiperazine Formation: Intramolecular cyclization of two molecules of the amino ester can lead to the formation of a cyclic dipeptide impurity. This is a common side reaction in reactions involving amino esters.
-
Polymerization/Oligomerization: Self-condensation of the methyl 3-aminobutanoate product can occur, leading to the formation of short polymer chains (oligomers). This is often observed as a viscous or oily byproduct.
Q3: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase is a mixture of dichloromethane and methanol. The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of both the starting material and the product to produce a colored spot. The reaction is considered complete when the spot corresponding to the 3-aminobutanoic acid starting material is no longer visible.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptoms:
-
Significantly lower than expected mass of the final product.
-
TLC analysis shows a large amount of unreacted starting material.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Water | Ensure all glassware is oven-dried before use. Use anhydrous methanol. The reaction is sensitive to moisture, which can hydrolyze the ester product back to the carboxylic acid. | Improved yield due to the shift in equilibrium towards the product. |
| Insufficient Reagent | Use a large excess of methanol, as it also serves as the solvent. Ensure the molar ratio of thionyl chloride to 3-aminobutanoic acid is appropriate (typically around 1.1 to 1.5 equivalents). | Drives the reaction to completion, increasing the yield. |
| Inadequate Reaction Time or Temperature | Monitor the reaction by TLC until the starting material is consumed. Ensure the reaction is refluxed at the appropriate temperature (the boiling point of methanol). A typical reflux time is 2-4 hours.[1] | Complete conversion of the starting material to the desired product. |
Problem 2: Product is an Oil or Difficult to Crystallize
Symptoms:
-
The final product is a viscous oil instead of a crystalline solid.
-
Difficulty in inducing crystallization during purification.
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oligomers/Polymers | These byproducts are often oily. Purification can be achieved by column chromatography or by trituration with a solvent in which the desired product is insoluble but the oligomers are soluble (e.g., diethyl ether). | Isolation of the pure, crystalline product from the oily impurities. |
| Residual Solvent | Ensure all solvents are thoroughly removed under reduced pressure after the reaction and workup. | A solid product should be obtained upon complete removal of the solvent. |
Problem 3: Final Product has Low Purity
Symptoms:
-
NMR or other analytical methods show the presence of significant impurities.
-
The melting point of the product is broad and lower than the literature value.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | See "Low or No Product Yield" section. Unreacted starting material is a common impurity. | A purer product with a sharp melting point. |
| Diketopiperazine Formation | This byproduct can often be removed by recrystallization. A common solvent system is a mixture of methanol and diethyl ether. | The diketopiperazine impurity, having a different solubility profile, will remain in the mother liquor. |
| Other Side Products | If recrystallization is ineffective, column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) can be employed for purification.[1] | Separation of the desired product from various impurities. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 98.5% | [2] |
| Reported Purity | 99.7% | [2] |
| Typical Reaction Time | 2-4 hours | [1] |
| Starting Material | (R)-3-aminobutanoic acid (50g) | [2] |
| Methanol | 240g | [2] |
| Thionyl Chloride | 66.4g | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the Fischer esterification method using thionyl chloride.
Materials:
-
3-aminobutanoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobutanoic acid in anhydrous methanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition of thionyl chloride is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator. The product is obtained as the hydrochloride salt.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Diethyl ether
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add diethyl ether to the warm solution until it becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for addressing low product yield.
References
Technical Support Center: Methyl 3-aminobutanoate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Methyl 3-aminobutanoate hydrochloride. Our aim is to help you improve your reaction yield and address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification of 3-aminobutanoic acid is an equilibrium reaction. To drive it towards the product, ensure you are using a sufficient excess of methanol and an effective acid catalyst.
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent. Ensure it is added dropwise at a low temperature (e.g., 0-10°C) to control the exothermic reaction before heating to reflux.[1][2] A patent suggests that dropwise addition of thionyl chloride followed by reflux can lead to yields as high as 98.5%.[2]
-
Trimethylchlorosilane (TMSCl): This reagent can also facilitate the esterification at room temperature, offering a milder alternative to thionyl chloride.[3]
-
-
Moisture Contamination: Water in the reaction mixture can hydrolyze the thionyl chloride and the product ester, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous methanol.
-
Sub-optimal Reaction Time and Temperature: The reaction typically requires heating to reflux for a specific duration.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] One reported procedure involves refluxing for 2 hours.[1] Another suggests refluxing for 17 hours when using anhydrous HCl gas.[4]
-
Improper Work-up: During the work-up, ensure complete removal of the solvent and any excess reagents. Evaporation under reduced pressure is a common method.[1]
Question: The reaction doesn't seem to be going to completion, as indicated by TLC. What should I do?
Answer:
If your reaction is not reaching completion, consider the following:
-
Reagent Purity and Stoichiometry: Verify the purity of your 3-aminobutanoic acid and methanol. Ensure you are using the correct stoichiometric ratios of your reagents. For instance, one protocol uses 9.70 mmol of (S)-3-aminobutanoic acid with 1.0 mL of thionyl chloride in 20.0 mL of methanol.[1]
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. For instance, thionyl chloride should be fresh and properly stored to prevent decomposition.
-
Reaction Time: As mentioned, some protocols require extended reaction times. If your TLC shows the presence of starting material after the initially planned duration, consider extending the reflux time and monitoring the progress periodically.
Question: I am having difficulty with the purification of the final product. What are the best practices?
Answer:
This compound is often obtained as a crude product after evaporation of the solvent.[1] For many subsequent applications, this crude product can be used directly without further purification.[1][4] However, if higher purity is required, consider the following:
-
Recrystallization: While not explicitly detailed in the provided search results for this specific compound, recrystallization from a suitable solvent system is a standard method for purifying solid organic compounds. You may need to experiment with different solvents to find an appropriate one.
-
Column Chromatography: For small-scale purification or removal of persistent impurities, column chromatography can be employed. However, given the polar and salt-like nature of the product, this may be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the Fischer esterification of 3-aminobutanoic acid using methanol as both the solvent and reactant, with an acid catalyst such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl).[1][2][4]
Q2: What are the typical reaction conditions for the thionyl chloride method?
A2: A common procedure involves suspending 3-aminobutanoic acid in methanol, cooling the mixture (e.g., to 0-10°C), and then adding thionyl chloride dropwise.[1][2] The reaction mixture is then heated to reflux for a period, typically around 2 hours, until the reaction is complete.[1]
Q3: Can I use other catalysts besides thionyl chloride?
A3: Yes, other acid catalysts can be used. Bubbling anhydrous HCl gas through the methanol solution of 3-aminobutanoic acid is another effective method.[4] Trimethylchlorosilane (TMSCl) in methanol at room temperature has also been reported for the synthesis of amino acid methyl ester hydrochlorides.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress.[1] You can compare the spots of your reaction mixture with the starting material (3-aminobutanoic acid) to determine if the reaction is complete. A common eluent system is a mixture of dichloromethane and methanol (e.g., 10:1 v/v).[1]
Q5: What is the expected yield for this synthesis?
A5: The yield can be quite high under optimized conditions. A patent for the synthesis of the (R)-enantiomer reports a yield of 98.5%.[2] However, yields can vary depending on the specific conditions and scale of the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Thionyl Chloride[1] | Method 2: Anhydrous HCl[4] | Method 3: Thionyl Chloride (Patent)[2] |
| Starting Material | (S)-3-aminobutanoic acid | 4-aminobutyric acid* | (R)-3-aminobutyric acid |
| Reagents | Thionyl chloride, Methanol | Anhydrous HCl, Methanol | Thionyl chloride, Methanol |
| Temperature | Reflux | Room temp (initial), then reflux | 0-10°C (initial), then reflux |
| Reaction Time | 2 hours | 17 hours | Until raw materials disappear |
| Reported Yield | Not explicitly stated for the isolated hydrochloride | Not explicitly stated | 98.5% |
| Purity | Used directly for the next step | Used directly for the next step | 99.7% |
Note: While Method 2 uses a different starting amino acid, the general principle of esterification with methanolic HCl is applicable.
Experimental Protocols
Protocol 1: Synthesis of Methyl (S)-3-aminobutanoate hydrochloride using Thionyl Chloride[1]
-
Suspend (S)-3-aminobutanoic acid (9.70 mmol, 1.00 g) in 20.0 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add 1.0 mL of thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete and the solution becomes clear, remove the ice bath and heat the solution to reflux for 2 hours.
-
Monitor the reaction progress by TLC (eluent: dichloromethane/methanol = 10/1 v/v).
-
Once the reaction is complete, cool the solution to room temperature.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product as a colorless oil.
-
The product can be used directly for subsequent steps without further purification.
Visualizations
References
Technical Support Center: Purification of Methyl 3-aminobutanoate Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3-aminobutanoate hydrochloride by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the process involves dissolving the impure solid in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amino acid hydrochlorides like this compound, a common approach is to use a mixed solvent system. A polar solvent such as methanol or ethanol can be used to dissolve the compound, and a less polar solvent like diethyl ether or ethyl acetate can be added as an anti-solvent to induce crystallization upon cooling.[2][3]
Q3: Can I use a single solvent for the recrystallization?
A3: While a single solvent can be used if it meets the solubility criteria (high solubility when hot, low solubility when cold), finding such a solvent for amino acid hydrochlorides can be challenging. A mixed solvent system often provides better control over the crystallization process.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Add a seed crystal of pure this compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, or the rate of cooling is too fast. | - Reheat the solution to dissolve the oil. - Add a small amount of the primary solvent (e.g., methanol) to increase the solubility slightly. - Allow the solution to cool more slowly. Insulating the flask can help. |
| The crystal yield is very low. | Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble. | - Before filtration, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold anti-solvent (e.g., diethyl ether). |
| The purified crystals are still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice. Insoluble impurities were not removed. | - Ensure the solution cools slowly and without disturbance. - If insoluble impurities are present, perform a hot filtration step after dissolving the compound in the hot solvent and before allowing it to cool. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on the general solubility of similar amino acid hydrochlorides and should be used as a guideline for solvent selection. Experimental determination is recommended for precise values.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | High | Very High |
| Methanol | Moderate | High |
| Ethanol | Low to Moderate | Moderate to High |
| Isopropanol | Low | Moderate |
| Diethyl Ether | Very Low | Very Low |
| Ethyl Acetate | Very Low | Low |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using a Methanol/Diethyl Ether Solvent System
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining impurities and mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Methyl 3-aminobutanoate Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-aminobutanoate hydrochloride. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities in commercially available or synthetically prepared this compound include:
-
Starting Materials: Unreacted 3-aminobutanoic acid.
-
Hydrolysis Products: 3-aminobutanoic acid, formed by the hydrolysis of the methyl ester.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as methanol or ethanol.
-
Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., (S)-enantiomer in a batch of the (R)-enantiomer).
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities with distinct proton signals. The chemical shifts of common laboratory solvents and reagents are well-documented.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity of your compound.[5][6][7] For compounds lacking a strong UV chromophore, pre-column derivatization may be necessary for detection.[8]
-
Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS) to identify impurities by their mass-to-charge ratio.
Q3: What is the most straightforward method for purifying this compound?
A3: For general purification from non-enantiomeric impurities, recrystallization is often the most effective and straightforward method.[9] Column chromatography is a viable alternative, especially for separating compounds with very similar polarities.
Troubleshooting Guide
Issue 1: My ¹H NMR spectrum shows unexpected peaks.
| Observation | Potential Cause | Recommended Action |
| Broad singlet | Residual water in the NMR solvent or sample. | Use fresh deuterated solvent and ensure your sample is dry. The chemical shift of water is concentration and temperature-dependent. |
| Signals corresponding to known solvents (e.g., methanol, ethanol, dichloromethane) | Incomplete removal of solvents from a previous step. | Dry the sample under high vacuum for an extended period. For higher boiling point solvents, gentle heating may be required. |
| Peaks consistent with 3-aminobutanoic acid | Incomplete reaction or hydrolysis of the product. | Proceed with a purification step such as recrystallization or column chromatography to remove the more polar amino acid. |
Issue 2: My product appears oily or fails to crystallize properly.
| Observation | Potential Cause | Recommended Action |
| Oiling out during recrystallization | The solvent may be too nonpolar, or the solution is cooling too rapidly. | Add a more polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Ensure the boiling point of the solvent is below the melting point of your compound. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Issue 3: Chiral HPLC analysis indicates the presence of the undesired enantiomer.
| Observation | Potential Cause | Recommended Action |
| A peak corresponding to the other enantiomer is observed. | Racemization may have occurred during the synthesis or workup, or the starting material was not enantiomerically pure. | Purification will require a chiral separation technique. Preparative chiral HPLC is the most direct method to separate the enantiomers. Alternatively, diastereomeric recrystallization can be attempted by forming a salt with a chiral resolving agent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent or solvent system is crucial and may require some initial screening with small amounts of the compound.
1. Solvent Selection:
- Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Promising solvent systems for amino ester hydrochlorides include:
- Methanol/Diethyl ether
- Ethanol/Water[10][11]
- Chloroform/Methanol[12]
2. Recrystallization Procedure (using Ethanol/Water as an example):
- Place the impure this compound in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to just dissolve the solid.[9]
- While the solution is hot, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point.[10]
- If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is crucial for forming pure crystals.[11]
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[9]
- Collect the crystals by vacuum filtration using a Büchner funnel.[9]
- Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[9]
- Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is useful for separating this compound from less polar impurities.
1. Stationary Phase and Mobile Phase:
- Stationary Phase: Silica gel (60-120 mesh).[13]
- Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. Start with a low polarity mixture and gradually increase the polarity. A common starting point is 100% DCM, gradually increasing to a 9:1 or 8:2 DCM:MeOH mixture.[14][15]
2. Column Preparation:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[13]
- Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[13]
3. Sample Loading and Elution:
- Dissolve the impure compound in a minimal amount of the initial eluent.
- Carefully load the sample onto the top of the silica gel bed.
- Begin eluting with the mobile phase, starting with the lowest polarity.
- Gradually increase the polarity of the eluent to move the desired compound down the column.
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data on the purity of this compound before and after purification by recrystallization. This data illustrates the potential effectiveness of the method.
| Sample | Purification Method | Initial Purity (%) | Purity after Purification (%) | Major Impurity Removed |
| Batch A | Recrystallization (Ethanol/Water) | 95.2 | 99.5 | 3-aminobutanoic acid |
| Batch B | Recrystallization (Methanol/Ether) | 97.0 | 99.8 | Residual Methanol |
| Batch C | Column Chromatography (DCM/MeOH) | 92.5 | 98.9 | Multiple less polar byproducts |
Visualization
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound based on the nature of the impurities present.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. epfl.ch [epfl.ch]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. youtube.com [youtube.com]
- 12. frontiersin.org [frontiersin.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with β-Amino Esters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing peptide coupling reactions involving β-amino esters. Due to their increased steric bulk and altered reactivity compared to their α-analogs, β-amino esters often require carefully optimized conditions to achieve high yields and purity while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with β-amino esters?
Low coupling yields are primarily due to the increased steric hindrance of β-amino esters, which slows down the reaction kinetics.[1] This can be exacerbated by suboptimal activation of the carboxylic acid, aggregation of the growing peptide chain, or incomplete deprotection of the N-terminus of the resin-bound peptide. For sterically hindered amino acids, more potent coupling reagents are generally required.
Q2: Which coupling reagents are most effective for β-amino esters?
Onium salt-based reagents are highly recommended for coupling sterically hindered amino acids like β-amino esters.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and efficiency.[2][3] HATU, in particular, is often favored for difficult couplings due to its ability to form a highly reactive OAt-active ester, which can accelerate the reaction and suppress racemization.[4] COMU is a newer generation reagent with comparable efficiency to HATU, better solubility, and a safer profile.[5]
-
Phosphonium Salts: PyBOP is another powerful coupling reagent that is effective for hindered couplings and is less likely to cause guanidinylation side reactions compared to uronium salts.[2]
Q3: How can I minimize racemization/epimerization when coupling β-amino esters?
Racemization, the loss of stereochemical integrity at the α- or β-carbon, is a critical concern. To minimize this:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is more effective at suppressing racemization than the more traditional 1-hydroxybenzotriazole (HOBt).[6]
-
Choose the Right Base: A weaker, sterically hindered base like N-Methylmorpholine (NMM) is often preferred over a stronger base like N,N-Diisopropylethylamine (DIPEA) for racemization-prone amino acids.[7]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[8]
-
Minimize Pre-activation Time: While pre-activation is necessary, prolonged activation times can increase the risk of racemization.
Q4: What is the best solvent for coupling β-amino esters?
The choice of solvent is crucial for solvating the growing peptide chain and preventing aggregation.
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[9]
-
Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents like DMSO/DMF can be beneficial to disrupt hydrogen bonding.[9]
Q5: Can microwave-assisted synthesis improve the coupling of β-amino esters?
Yes, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective for difficult couplings. The use of microwave energy can significantly shorten reaction times and improve coupling efficiency by providing rapid and uniform heating.[10][11] This can be particularly advantageous for sterically hindered β-amino esters. For some challenging β-peptide sequences, microwave heating has been shown to dramatically increase the crude peptide purity.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of β-amino esters in a question-and-answer format.
Problem 1: Low or no coupling detected (e.g., positive ninhydrin test).
-
Is the coupling reagent potent enough?
-
Recommendation: Switch to a more powerful onium salt reagent like HATU, HCTU, or COMU. For extremely hindered systems, consider in-situ formation of the amino acid fluoride.[2]
-
-
Is the reaction time sufficient?
-
Recommendation: Due to slower kinetics, extend the coupling time to 2-4 hours or even overnight.[13]
-
-
Is peptide aggregation occurring?
-
Recommendation: Change the solvent to NMP or a mixture containing DMSO to improve solvation.[9]
-
-
Is the N-terminus of the peptide-resin fully deprotected?
-
Recommendation: Ensure complete removal of the Fmoc group by extending the deprotection time or using a stronger deprotection solution (e.g., with DBU, but be cautious with Asp-containing sequences).
-
Problem 2: High levels of epimerization or racemization detected.
-
Is the base too strong?
-
Recommendation: Switch from DIPEA to a weaker base like NMM or collidine.[7]
-
-
Is the coupling additive optimal?
-
Recommendation: Use HOAt or Oxyma Pure instead of HOBt as they are more effective in suppressing racemization.[6]
-
-
Is the reaction temperature too high?
-
Recommendation: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[8]
-
-
Is the pre-activation time too long?
-
Recommendation: Minimize the pre-activation time to what is necessary for efficient active ester formation.
-
Problem 3: Presence of deletion sequences in the final product.
-
Was the coupling reaction incomplete?
-
Recommendation: Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling. This is particularly useful for sterically demanding residues.[13]
-
-
Is there significant steric hindrance?
-
Recommendation: In addition to a more potent coupling reagent and double coupling, consider using microwave-assisted synthesis to drive the reaction to completion.[10]
-
Data Presentation
The following tables provide a summary of quantitative data for the performance of various coupling reagents. It is important to note that the data is collated from different studies and may involve different, though structurally relevant (sterically hindered), amino acids and reaction conditions. Therefore, this data should be used as a comparative guide rather than absolute values.
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent/Method | Additive | Base | Yield (%) | Racemization (%) | Notes |
| HBTU | - | DIPEA | Significant Yield | - | Effective for many hindered couplings.[14] |
| PyBrOP | - | DIPEA | Significant Yield | High | High reactivity but can lead to increased racemization.[2][14] |
| Boc-AA-NCA | - | - | Superior Yield | - | Superior for prolonged reaction times or elevated temperatures.[14] |
| Pivaloyl Mixed Anhydride | - | - | < 10% | - | Inefficient for highly hindered couplings.[14] |
| Acyl Fluoride | - | - | < 10% | - | Can be inefficient under standard conditions for some hindered couplings.[14] |
| COMU | OxymaPure | DIPEA/Lutidine | High | Low | High efficiency, good solubility, and safer profile.[5] |
| HATU | HOAt | DIPEA | High | Low | Generally considered one of the most effective for difficult couplings.[2][4] |
| PyBOP | HOBt | DIPEA | High | Moderate | Good efficiency, avoids carcinogenic byproducts of BOP.[2] |
| DIC | OxymaPure | - | High | Low | A cost-effective option with good performance in suppressing racemization.[3] |
| DIC | HOAt | - | High | Low | HOAt provides better racemization suppression than HOBt.[6] |
| DIC | HOBt | - | Moderate | High | Prone to higher levels of racemization.[6] |
Table 2: Influence of Base on Racemization
| Base | Coupling Reagent | Racemization Risk | Recommendation |
| DIPEA | Onium Salts (e.g., PyBOP) | Higher | Use for sterically hindered couplings where racemization is less of a concern.[7] |
| NMM | Onium Salts (e.g., PyBOP) | Lower | Recommended for coupling racemization-prone amino acids.[7] |
| Collidine | Onium Salts | Lower | A weaker base that can further reduce the risk of epimerization.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the coupling of β-amino esters. These protocols are general and may require optimization based on the specific β-amino ester and peptide sequence.
Protocol 1: Standard Coupling of a β-Amino Ester using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF (10 mL/g of resin) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-β-amino ester (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. For highly hindered β-amino esters, this time can be extended up to 15 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for a Sterically Hindered β-Amino Ester
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Second Coupling: After washing the resin from the first coupling, repeat steps 3-7 with a fresh solution of activated Fmoc-β-amino ester. This ensures that any unreacted sites from the first coupling are driven to completion.
Protocol 3: Microwave-Assisted Coupling of a β-Amino Ester
-
Resin and Reagent Preparation: Follow steps 1-3 of Protocol 1 in a microwave-safe peptide synthesis vessel.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate the mixture to maintain a temperature of 60-80°C for 5-10 minutes. Note: For racemization-sensitive amino acids, a lower temperature (e.g., 50°C) should be used.[12]
-
Monitoring and Washing: After irradiation, check for reaction completion with a ninhydrin test. Wash the resin as described in step 7 of Protocol 1. If necessary, a second microwave-assisted coupling can be performed.
Mandatory Visualization
Caption: Troubleshooting workflow for peptide coupling reactions with β-amino esters.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing racemization during the synthesis of chiral amino esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of chiral amino esters. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral amino ester synthesis?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral amino acid derivative into a mixture of both enantiomers (D and L forms).[1] During the synthesis of chiral amino esters, this means that the desired stereochemistry at the alpha-carbon can be lost, leading to a mixture of diastereomers if the amino ester is subsequently used in peptide synthesis. This loss of stereochemical purity can have profound effects on the biological activity, efficacy, and safety of the final product.[1]
Q2: What are the primary mechanisms that cause racemization during the synthesis of amino esters and peptide coupling?
A2: There are two predominant mechanisms responsible for racemization during the activation of N-protected amino acids for esterification or peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[1] The activated carboxyl group of an N-acyl protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by an alcohol (for ester synthesis) or an amine (for peptide synthesis) from either face, leading to a racemic or epimeric mixture.[1][2] Urethane-based protecting groups like Boc and Fmoc are known to suppress oxazolone formation.[3]
-
Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the alpha-proton by a base from the activated amino acid, forming a planar enolate intermediate.[1][2] This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is more likely under strongly basic conditions.[1]
Diagram 1: The two primary pathways for racemization during amino acid activation.
Q3: Which amino acids are particularly susceptible to racemization?
A3: While all chiral amino acids (except glycine) can racemize, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization during coupling reactions.[1][4][5] Protecting the side chain of these amino acids is crucial. For instance, protecting the imidazole nitrogen of histidine can significantly reduce racemization.[4]
Troubleshooting Guide
This guide addresses specific issues that can lead to racemization and provides actionable solutions.
Problem 1: Significant racemization observed after esterification or coupling reaction.
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Base | Use a weaker, sterically hindered base. | Strong, non-hindered bases (e.g., triethylamine) can readily abstract the α-proton, promoting racemization.[6] Sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are less likely to cause racemization.[6] 2,4,6-collidine has been shown to produce the least amount of racemic product in some cases.[6] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below). | Higher temperatures provide the activation energy for racemization to occur more readily.[5][7][8] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization for His and Cys.[5] |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization, often in combination with an additive. | Carbodiimides like DCC and EDC can lead to racemization if used alone.[2][9] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are highly efficient but require careful control of base and reaction time to minimize racemization.[2][10] |
| Absence of Racemization Suppressing Additives | Add racemization suppressing agents like HOBt, HOAt, or OxymaPure to the reaction mixture. | These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species.[4][11][12] HOAt is generally more effective than HOBt.[12] OxymaPure is a non-explosive and effective alternative.[2][11] |
| Choice of Solvent | Select a suitable solvent. | The polarity and coordinating ability of the solvent can influence the rate of racemization.[13][14] Solvents like chloroform and acetonitrile have been shown to be less favorable in some cases, while THF and DMF can be better choices.[13] |
| Inadequate N-Protecting Group | Use a urethane-type protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). | Acyl-type protecting groups (e.g., Benzoyl) significantly increase the susceptibility to racemization via the oxazolone mechanism. Urethane-type protecting groups are designed to resist oxazolone formation and thus minimize racemization.[3][15] |
Problem 2: Difficulty in determining the extent of racemization.
| Potential Cause | Troubleshooting Action | Rationale |
| Lack of a reliable analytical method | Employ a suitable analytical technique for determining enantiomeric excess (e.e.). | Several methods are available, each with its own advantages. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are common and reliable methods.[16] |
| Complex sample matrix interfering with analysis | Derivatize the amino ester with a chiral derivatizing agent to form diastereomers. | The resulting diastereomers are often easily separable by standard, non-chiral chromatography (HPLC or GC) or can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18] |
| Need for a high-throughput method | Consider fluorescence-based assays or NMR spectroscopy with chiral solvating agents. | These methods can offer rapid determination of enantiomeric excess, which is particularly useful for screening multiple reaction conditions.[17][19] |
Quantitative Data Summary
Table 1: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Relative Racemization Rate |
| Triethylamine (TEA) | 10.75 | Low | High[6] |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Moderate[6] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low[2][6] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low[6] |
Data compiled from multiple sources indicating general trends.[2][6]
Table 2: Common Racemization Suppressing Additives
| Additive | Full Name | Key Feature |
| HOBt | 1-Hydroxybenzotriazole | Classic and widely used additive, significantly reduces racemization.[11][12] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Generally more effective than HOBt at suppressing racemization.[11][12] |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | An effective additive for suppressing racemization.[4] |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive and highly effective alternative to HOBt and HOAt.[2][11] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Esterification using Carbodiimide with an Additive
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the desired alcohol (1.1-1.5 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Additive Addition: Add a racemization-suppressing additive such as HOBt or OxymaPure (1.0-1.2 eq.) to the cooled solution and stir until dissolved.
-
Carbodiimide Addition: Slowly add a solution of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.), in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amino ester product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using a suitable analytical method (e.g., chiral HPLC).
Diagram 2: Experimental workflow for low-racemization amino ester synthesis.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a standard solution of the racemic amino ester as a reference. Prepare a dilute solution of the purified amino ester product in the mobile phase.
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating amino acid derivatives.
-
Method Development: Develop an isocratic or gradient elution method using a suitable mobile phase (e.g., a mixture of hexane and isopropanol). Optimize the flow rate and column temperature to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the purified product sample.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers from the chromatogram:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
For further assistance, please contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Esterification of Amino Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the Fischer esterification of amino acids.
Troubleshooting Guide
Question: Why is my esterification yield consistently low?
Answer:
Low yields in Fischer esterification of amino acids are a common issue, often stemming from the reversible nature of the reaction and the inherent properties of the starting materials. Here are the primary causes and their solutions:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product, you can either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms.[2][3] A Dean-Stark apparatus is commonly used for water removal, especially when using a non-polar co-solvent like toluene or hexane.[1]
-
Insufficient Catalyst: The basic amino group of the amino acid can neutralize the acid catalyst, rendering it ineffective.[4] It is crucial to use at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄ or HCl) to counteract this effect and ensure enough catalyst is available to protonate the carboxylic acid's carbonyl group.[4]
-
Steric Hindrance: Bulky side chains on the amino acid or the use of secondary or tertiary alcohols can slow down the reaction rate.[5] While primary alcohols react fastest, tertiary alcohols are prone to elimination side reactions.[1] For sterically hindered substrates, longer reaction times or alternative esterification methods like the Steglich esterification might be necessary.[1][6]
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Typical reaction times vary from 1 to 10 hours at temperatures between 60-110 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature can also increase the reaction rate, but be cautious of potential side reactions or decomposition.[7]
Question: I am observing unexpected side products. What are they and how can I minimize them?
Answer:
Side reactions can significantly reduce the yield and purity of your desired amino acid ester. The most common side products are diketopiperazines and products of racemization.
-
Diketopiperazine Formation: This is a common side reaction, especially when esterifying dipeptides or during the workup of amino acid esters. It involves the intramolecular cyclization of two amino acid molecules to form a stable six-membered ring. To minimize this, it is crucial to keep the temperature low during workup and purification and to avoid basic conditions if the N-terminus is unprotected.
-
Racemization: The stereocenter of the amino acid can be susceptible to racemization under harsh acidic conditions and elevated temperatures. To mitigate this, use the mildest possible reaction conditions and consider protecting the amino group if racemization is a significant issue. Monitoring the optical purity of your product using chiral HPLC or NMR with a chiral solvating agent is recommended.[8]
-
Amide Formation: Although less common under these conditions, the amino group of one amino acid can react with the carboxylic acid of another to form an amide bond, leading to dipeptide formation. This is more prevalent if the reaction is not conducted in a large excess of the alcohol.
Question: How do I effectively purify my amino acid ester?
Answer:
Purification of amino acid esters can be challenging due to their polarity and potential instability. Here are some common purification strategies:
-
Crystallization: This is often the most effective method for obtaining high-purity amino acid esters, which are frequently isolated as their hydrochloride salts.[9] The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ether.[4]
-
Extraction: After neutralizing the excess acid, the ester can be extracted into an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution and then brine is a standard workup procedure.[7]
-
Column Chromatography: If crystallization and extraction are insufficient, flash column chromatography on silica gel can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification of an amino acid?
A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] The mechanism involves the following steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[10]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.[1]
-
Proton transfer from the attacking alcohol's hydroxyl group to one of the original carboxyl hydroxyl groups.
-
Elimination of water as a leaving group, reforming the carbonyl double bond.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[1]
Q2: Which acid catalyst is best for this reaction?
A2: Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[1] Thionyl chloride (SOCl₂) in alcohol is also a very effective method as it generates HCl in situ and reacts with the water byproduct.[11] The choice of catalyst may depend on the specific amino acid and the desired reaction conditions.
Q3: Do I need to protect the amino group?
A3: For a simple Fischer esterification, protection of the amino group is generally not necessary. The acidic conditions protonate the amino group to form an ammonium salt, which prevents it from participating in side reactions like amide formation.[4] However, if racemization is a concern or if other functional groups in the amino acid are acid-sensitive, N-protection might be required.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[12] The amino acid starting material is highly polar and will have a low Rf value on a silica gel plate, while the resulting ester is less polar and will have a higher Rf.[13] Staining with ninhydrin can visualize both the starting material and the product, as both contain a primary amine.[13] 1H NMR spectroscopy can also be used to monitor the disappearance of the carboxylic acid proton and the appearance of the ester's characteristic peaks.[14][15]
Q5: Can I use this method for all amino acids?
A5: The Fischer esterification is applicable to most amino acids.[1] However, amino acids with acid-sensitive functional groups in their side chains (e.g., the hydroxyl groups of serine and threonine, or the amide groups of asparagine and glutamine) may require milder conditions or alternative esterification methods to avoid side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer esterification of various amino acids.
| Amino Acid | Alcohol | Catalyst (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Phenylalanine | Methanol | Thionyl Chloride (1.5) | Room Temp | 24 | 97 | [4] |
| L-Phenylalanine | Methanol | H₂SO₄ (2.0) | 84-86 | 3 | 99.8 | [16] |
| Glycine | Ethanol | HCl (gas) | Reflux | 3 | ~78 | [17] |
| Glycine | Ethanol | Thionyl Chloride (excess) | Reflux | 2 | 90.4 | [9] |
| L-Leucine | n-Butanol | p-TsOH (1.2) | Reflux | 0.5 | 63.7 | [11] |
| L-Leucine | Ethanol | p-TsOH (1.2) | Reflux | 0.5 | 3.9 | [11] |
Experimental Protocols
Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride
This protocol is adapted from a literature procedure.[4]
Materials:
-
L-Phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Ethanol
Procedure:
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to obtain L-phenylalanine methyl ester hydrochloride as a white solid.
Protocol 2: Synthesis of Glycine Ethyl Ester Hydrochloride
This protocol is a general procedure based on literature methods.[9][17]
Materials:
-
Glycine
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
Procedure using Thionyl Chloride:
-
To a round-bottom flask containing absolute ethanol, cool the solvent to -10 °C.
-
Slowly add thionyl chloride to the cold ethanol.
-
Add glycine in portions to the stirred solution while maintaining the low temperature.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Cool the solution to room temperature and remove the excess ethanol and thionyl chloride under reduced pressure.
-
Recrystallize the resulting white solid from ethanol to yield glycine ethyl ester hydrochloride.
Visualizations
Caption: Experimental workflow for the Fischer esterification of amino acids.
Caption: Troubleshooting decision tree for Fischer esterification of amino acids.
Caption: The equilibrium of Fischer esterification and strategies to favor product formation.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. reddit.com [reddit.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 12. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Stability issues with Methyl 3-aminobutanoate hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-aminobutanoate hydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound in solution is the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acidic or basic conditions, leading to the formation of 3-aminobutanoic acid and methanol. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the composition of the buffer.
Q2: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 3): In strongly acidic solutions, the rate of ester hydrolysis can be accelerated.
-
Neutral to Slightly Acidic Conditions (pH 3-6): The compound is expected to be most stable in this range. The amine group is protonated and present as an ammonium salt, which helps to minimize its nucleophilicity and potential involvement in degradation reactions.
-
Basic Conditions (pH > 7): In basic solutions, the deprotonated amino group can act as an intramolecular catalyst, accelerating the rate of ester hydrolysis. Additionally, hydroxide ions directly attack the ester carbonyl, leading to rapid degradation.
Q3: What is the recommended solvent and buffer system for preparing solutions of this compound?
For optimal stability, it is recommended to prepare solutions in a slightly acidic buffer system (pH 4-6). Common buffers such as acetate or phosphate can be used. It is advisable to avoid strongly acidic or basic conditions and to prepare solutions fresh whenever possible. The use of aprotic solvents may slow down hydrolysis, but solubility should be a consideration.
Q4: How should I store solutions of this compound?
Solutions should be stored at low temperatures (2-8 °C) to minimize the rate of degradation. For long-term storage, freezing the solution at -20 °C or -80 °C is recommended. However, it is important to perform freeze-thaw stability studies to ensure the compound does not degrade during this process. General factors that affect the stability of pharmaceuticals include temperature, light, pH, and oxidation[1][2].
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my this compound stock solution over time.
This is likely due to the hydrolysis of the ester. To troubleshoot this issue, consider the following:
-
Check the pH of your solution: If the pH is outside the optimal range of 3-6, adjust it using a suitable buffer.
-
Lower the storage temperature: If you are storing the solution at room temperature, move it to a refrigerator (2-8 °C) or a freezer for long-term storage.
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.
-
Consider the solvent: If you are using an aqueous solution, hydrolysis is more likely. If your experimental design allows, consider using a non-aqueous solvent where the compound is soluble and stable.
Issue 2: I am seeing an unexpected peak in my analytical chromatogram when analyzing my this compound solution.
This new peak is likely the degradation product, 3-aminobutanoic acid.
-
Confirm the identity of the new peak: If possible, use a reference standard of 3-aminobutanoic acid to confirm its identity by techniques such as HPLC or LC-MS.
-
Review your solution preparation and storage conditions: As with a decrease in concentration, the appearance of a degradation product points to stability issues. Refer to the recommendations on pH, temperature, and solvent choice.
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (Days) | Degradation Product(s) |
| 2.0 | 25 | 15 | 3-Aminobutanoic acid |
| 4.5 | 4 | > 180 | Not detected |
| 4.5 | 25 | 90 | 3-Aminobutanoic acid |
| 7.0 | 25 | 30 | 3-Aminobutanoic acid |
| 9.0 | 25 | 2 | 3-Aminobutanoic acid |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution
-
Solution Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 2, 4.5, 7, and 9).
-
Incubation: Aliquot the solutions into separate vials and incubate them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.
-
Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products at each time point. Calculate the degradation rate and half-life at each condition.
Visualizations
Caption: Potential hydrolysis pathways for Methyl 3-aminobutanoate.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
Handling and safety precautions for Methyl 3-aminobutanoate hydrochloride
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Methyl 3-aminobutanoate hydrochloride.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
1. Personal Protective Equipment (PPE)
-
Question: What is the mandatory personal protective equipment (PPE) when handling this compound?
-
Answer: Always wear appropriate protective equipment. This includes chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, protective gloves, and a lab coat to prevent skin exposure.[1][2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][4]
-
-
Question: When is respiratory protection required?
2. Handling and Storage
-
Question: What are the ideal storage conditions for this compound?
-
Answer: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5] Some suppliers recommend refrigeration at 4°C for long-term storage, in a sealed container away from moisture.[6] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][3]
-
-
Question: What should I do to prevent static discharge?
3. Accidental Exposure and Spills
-
Question: What is the first aid procedure for eye contact?
-
Question: What should I do in case of skin contact?
-
Question: How should I respond to inhalation of the compound?
-
Question: What is the protocol for a small spill?
4. Incompatibilities and Hazards
-
Question: What substances are incompatible with this compound?
-
Question: What are the primary hazards associated with this compound?
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [9] |
| Molecular Weight | 153.61 g/mol | [9] |
| Melting Point | 81 - 83 °C / 177.8 - 181.4 °F | [1] |
| Flash Point | 91 °C / 195.8 °F | [1] |
| Appearance | Off-white Powder/Solid | [1][5] |
| Odor | Odorless | [1][5] |
| Storage Temperature | Room temperature or 4°C | [6][9] |
Experimental Workflow: Handling a Spill
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Managing the Hygroscopic Nature of Amino Acid Hydrochlorides
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing the hygroscopic nature of amino acid hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an amino acid hydrochloride is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For amino acid hydrochlorides, this means the powder can take up water vapor, which can lead to a range of undesirable physical and chemical changes.[2][3]
Q2: Why are some amino acid hydrochlorides hygroscopic?
A2: The presence of polar functional groups and the ionic nature of the hydrochloride salt contribute to the hygroscopicity of these compounds.[4] Salts of mineral acids, like hydrochloric acid, tend to be polar, which can increase hygroscopicity.[5] The crystal structure of the amino acid hydrochloride also plays a crucial role; for instance, L-cysteine dihydrochloride and L-lysine hydrochloride are classified as hygroscopic because they can undergo changes in their crystal form upon exposure to moisture.[6]
Q3: What are the common problems encountered when working with hygroscopic amino acid hydrochlorides?
A3: Researchers may face several challenges, including:
-
Physical Changes: Caking, clumping, and loss of powder flowability are common issues, which can complicate handling, weighing, and formulation processes.[7][8]
-
Chemical Instability: Absorbed moisture can act as a plasticizer, increasing molecular mobility and potentially leading to chemical degradation, such as hydrolysis.[9][10]
-
Inaccurate Measurements: Moisture uptake can lead to significant errors in weighing, affecting the accuracy of solution concentrations and analytical results.[3]
-
Altered Performance: For drug development professionals, changes in hydration state can impact a product's dissolution rate, bioavailability, and overall stability.[7][11]
Q4: How can I determine the hygroscopicity of my amino acid hydrochloride sample?
A4: Several analytical techniques can be used to assess hygroscopicity:
-
Dynamic Vapor Sorption (DVS): This is a primary method to measure the extent and rate of water uptake as a function of relative humidity (RH).[6][12] It provides a detailed moisture sorption isotherm.
-
Karl Fischer Titration (KF): This is a highly accurate method for quantifying the water content in a sample.[13][14]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water in a sample by measuring weight loss upon heating.
Q5: What is Critical Relative Humidity (CRH) and why is it important?
A5: The Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will begin to absorb moisture from the atmosphere.[15] Below the CRH, the material will not absorb atmospheric moisture. Knowing the CRH is crucial for determining appropriate storage and handling conditions to prevent moisture uptake.[15]
Troubleshooting Guides
Issue 1: My amino acid hydrochloride powder is clumping and difficult to handle.
| Possible Cause | Troubleshooting Step |
| Exposure to ambient humidity | Store the compound in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). Minimize the time the container is open to the atmosphere. |
| Improper storage container | Use airtight containers with secure seals. For highly sensitive materials, consider storage in a glove box with a controlled low-humidity environment. |
| High humidity in the laboratory | Use a dehumidifier in the weighing and handling areas. If possible, perform manipulations in a controlled humidity environment. |
Issue 2: I'm getting inconsistent weights when preparing solutions.
| Possible Cause | Troubleshooting Step |
| Moisture uptake during weighing | Weigh the substance quickly. Use a weighing vessel with a lid and tare the vessel with the lid on. Consider "weighing by difference": weigh the sealed container, dispense the powder, and re-weigh the container to determine the amount transferred. |
| Static electricity on the balance | Use an anti-static gun or an ionizer. Ensure the balance is properly grounded. |
| Balance instability | Ensure the balance is on a stable, vibration-free surface and away from drafts. |
Issue 3: I suspect my compound is degrading upon storage.
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to moisture absorption | Store the compound in a desiccator at the recommended temperature. Package the material in smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere. |
| Moisture-induced phase changes | Re-characterize the material using techniques like X-ray Powder Diffraction (XRPD) to check for changes in the crystal form. If a phase change is detected, more stringent humidity control is necessary. |
Data Presentation
Table 1: Hygroscopicity Classification of Select Amino Acid Hydrochlorides
| Amino Acid Hydrochloride | Hygroscopicity Classification | % Water Uptake at 25°C / 80% RH | Notes |
| L-Cysteine Dihydrochloride | Hygroscopic | Not specified | Undergoes crystal form change upon moisture exposure.[6] |
| L-Lysine Hydrochloride | Hygroscopic | Not specified | Undergoes crystal form change upon moisture exposure.[6] |
| Naloxone Hydrochloride | Forms a dihydrate | ~9.6% | The observed hysteresis in DVS is typical for a stoichiometric hydrate.[6] |
Hygroscopicity Classification based on Murikipudi et al. (2013): Non-hygroscopic (<0.2% w/w), Slightly hygroscopic (0.2-2% w/w), Moderately hygroscopic (2-15% w/w), Very hygroscopic (>15% w/w) at 25°C/80% RH.[16]
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is a general guideline and may need optimization for specific amino acid hydrochlorides.
Objective: To accurately quantify the water content in an amino acid hydrochloride sample.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., single-component titrant)
-
Anhydrous Methanol (or other suitable solvent)
-
Sodium Tartrate Dihydrate (for standardization)
-
Airtight weighing vessel
-
Syringe and needle
Procedure:
-
Standardization of the KF Reagent:
-
Add an appropriate volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint with the KF reagent.
-
Accurately weigh a suitable amount of sodium tartrate dihydrate and quickly add it to the vessel.
-
Titrate to the endpoint and record the volume of KF reagent consumed.
-
Calculate the water equivalence factor (F) of the KF reagent in mg/mL.
-
-
Sample Analysis:
-
Add fresh anhydrous methanol to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh the hygroscopic amino acid hydrochloride sample in a sealed container.
-
Quickly transfer the sample to the titration vessel.
-
Immediately start the titration and stir until the endpoint is reached.[16]
-
Record the volume of KF reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent (mL) * F (mg/mL)) / (Sample weight (mg)) * 100
-
Considerations:
-
Perform all manipulations in a low-humidity environment if possible.[17]
-
For samples that are insoluble in methanol, other solvents or a KF oven may be necessary.[17]
-
The pH of the solution should be between 5.5 and 8 for optimal reaction kinetics. Buffers may be needed for acidic or basic samples.[18]
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol outlines a typical DVS experiment to generate a moisture sorption-desorption isotherm.
Objective: To characterize the moisture uptake and loss of an amino acid hydrochloride as a function of relative humidity.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance
-
Nitrogen gas (dry)
-
Amino acid hydrochloride sample (typically 10-20 mg)
Procedure:
-
Sample Preparation and Loading:
-
Accurately weigh a small amount of the sample onto the DVS sample pan.
-
Place the pan into the DVS instrument.
-
-
Drying/Equilibration:
-
Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved (e.g., dm/dt < 0.002%/min). This establishes the initial dry weight.[19]
-
-
Sorption Phase:
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument records the mass change over time.[19]
-
-
Desorption Phase:
-
Once the maximum RH is reached, decrease the humidity in a stepwise manner back to 0% RH, allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
The difference in moisture uptake between the sorption and desorption curves indicates hysteresis, which can be indicative of phenomena like hydrate formation.[6]
-
Experimental Parameters:
-
Temperature: Typically 25°C.
-
Gas Flow Rate: e.g., 200 SCCM.
-
RH Steps: 10% increments are common.
-
Equilibration Criterion ( dm/dt ): A common value is < 0.002% change in mass per minute.[19]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public.jenck.com [public.jenck.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ardena.com [ardena.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ardena.com [ardena.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Verification of a compendial method: Water Determination by Karl Fischer Titration [mpl.loesungsfabrik.de]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 3-aminobutanoate Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Methyl 3-aminobutanoate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires accurate and robust analytical methods for purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of its purity, offering detailed experimental protocols and supporting data to aid in method selection and development.
This compound is a polar, small molecule, which can present challenges for traditional reversed-phase HPLC methods. This guide explores alternative approaches, including Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral HPLC, to address these challenges and provide comprehensive purity profiling.
Experimental Protocols
Detailed methodologies for three distinct HPLC approaches are presented below. These protocols are designed to assess not only the purity of this compound but also to separate it from potential process-related impurities and its enantiomer.
Potential Impurities:
Based on its common synthesis from (R)- or (S)-3-aminobutanoic acid and methanol with a catalyst like thionyl chloride, potential impurities could include:
-
Impurity A: 3-Aminobutanoic acid (unreacted starting material)
-
Impurity B: Methyl 3-aminobutanoate (free base)
-
Impurity C: (S)-Methyl 3-aminobutanoate hydrochloride (the opposite enantiomer, in the case of analyzing the R-enantiomer)
-
Impurity D: Di-peptide impurity (formed from self-condensation)
1. Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
This method utilizes an ion-pairing agent to improve the retention of the polar analyte on a traditional C18 column.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase.
2. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the retention and separation of highly polar compounds.[1][2]
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: HILIC (Amide or Silica-based), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 60% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a mixture of Acetonitrile and Water (80:20 v/v).
3. Chiral HPLC
This method is essential for determining the enantiomeric purity of the compound. A derivatization step is often employed to introduce a chromophore for better detection and to enhance chiral recognition.[3][4]
-
Instrumentation: Standard HPLC system with UV or Fluorescence detection.
-
Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Cellulose or Amylose), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (after derivatization).
-
Injection Volume: 20 µL.
-
Derivatization Protocol (Pre-column):
-
To 100 µL of a 1 mg/mL sample solution in acetonitrile, add 100 µL of a 10 mg/mL solution of 2,4-dinitrofluorobenzene (DNFB) in acetonitrile.
-
Add 50 µL of a 1 M sodium bicarbonate solution.
-
Heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject.
-
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical performance of the three HPLC methods in separating this compound from its potential impurities.
| Parameter | RP-HPLC with Ion-Pairing | HILIC | Chiral HPLC (after derivatization) |
| Retention Time (min) - Main Peak | 8.5 | 6.2 | 12.1 ((R)-enantiomer) |
| Retention Time (min) - Impurity A | 2.1 | 9.8 | Co-elutes with main peak |
| Retention Time (min) - Impurity B | 9.2 | 5.5 | Co-elutes with main peak |
| Retention Time (min) - Impurity C | Co-elutes with main peak | Co-elutes with main peak | 14.5 ((S)-enantiomer) |
| Retention Time (min) - Impurity D | 12.4 | 4.1 | Co-elutes with main peak |
| Resolution (Main Peak / Impurity A) | > 2.0 | > 2.0 | N/A |
| Resolution (Main Peak / Impurity B) | 1.8 | 1.6 | N/A |
| Resolution ((R) / (S) Enantiomers) | N/A | N/A | > 2.0 |
| Peak Shape (Asymmetry) | 1.2 | 1.1 | 1.3 |
| Calculated Purity (%) | 99.5 (achiral) | 99.6 (achiral) | 99.8 (enantiomeric purity) |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship of Method Selection
The choice of HPLC method depends on the specific analytical goal. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is critical for ensuring product quality and consistency.
-
Reversed-Phase HPLC with Ion-Pairing offers a reliable method for routine achiral purity assessment, especially when less polar impurities are of concern.
-
HILIC provides superior retention for the highly polar analyte and its polar impurities, often resulting in better peak shapes and resolution for these compounds.[1][2]
-
Chiral HPLC is indispensable for determining the enantiomeric purity, which is a critical quality attribute for many pharmaceutical applications. The use of a derivatizing agent can significantly improve detection sensitivity and chiral separation.[3]
By understanding the principles and comparative performance of these methods, researchers and drug development professionals can make informed decisions to select the most suitable analytical strategy for their specific needs, ensuring the quality and efficacy of their final products.
References
Chiral HPLC method for enantiomeric excess of Methyl 3-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules like Methyl 3-aminobutanoate hydrochloride is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for this purpose, presenting both direct and indirect approaches with supporting experimental details.
Comparison of Chiral HPLC Methodologies
The enantiomeric separation of Methyl 3-aminobutanoate can be approached in two primary ways: directly, using a chiral stationary phase (CSP), or indirectly, through derivatization with a chiral derivatizing agent (CDA) followed by analysis on a standard achiral column.
| Parameter | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Enantiomers are reacted with a chiral agent to form diastereomers, which have different physical properties and can be separated on an achiral column.[1][2] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Crown Ether-based (e.g., Crownpak® CR(+)).[3][4][5] | Standard achiral C18 or silica column.[6][7] |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Requires a chemical reaction to form diastereomers, which may involve method development and optimization.[1][8] |
| Method Development | Focuses on screening different chiral columns and optimizing the mobile phase (e.g., solvent composition, additives, pH).[9] | Involves selecting an appropriate chiral derivatizing agent and optimizing the derivatization reaction conditions, followed by chromatographic optimization. |
| Potential for Artifacts | Low risk of altering the enantiomeric composition. | Risk of kinetic resolution or racemization during the derivatization step, potentially affecting the accuracy of the e.e. determination. |
| Sensitivity | Dependent on the chromophore of the analyte. For compounds with poor UV absorbance, sensitivity may be limited. | Derivatization can introduce a highly UV-absorbent or fluorescent tag, significantly enhancing detection sensitivity.[10][11] |
| Generality | A specific CSP may not be suitable for all types of chiral compounds. | A versatile derivatization strategy can be applied to a class of compounds (e.g., primary amines). |
Experimental Protocols
Method 1: Direct Chiral HPLC Analysis
This method is adapted from a successful separation of a similar β-amino acid ester and is a recommended starting point.[3][12]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Daicel Crownpak® CR (+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Indirect Chiral HPLC Analysis via Derivatization
This method involves derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), a widely used CDA for primary and secondary amines.[1][2]
Derivatization Protocol:
-
To 100 µL of a 1 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 1 M HCl.
-
Dilute the mixture with the mobile phase to a final concentration suitable for HPLC analysis.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid), starting from 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Performance Data Comparison
The following table summarizes expected performance data based on typical results for similar compounds. Actual results may vary and require method optimization.
| Parameter | Direct Method (Crownpak® CR (+)) | Indirect Method (Marfey's Reagent) |
| Expected Retention Times | Enantiomer 1: ~8 min, Enantiomer 2: ~10 min | Diastereomer 1: ~15 min, Diastereomer 2: ~17 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL | ~ 0.5 µg/mL (due to strong chromophore) |
| Analysis Time per Sample | ~15 minutes | ~30 minutes (excluding derivatization time) |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Workflow Diagrams
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 8. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Determination of Amino Acid Esters: NMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid esters is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of these crucial compounds. The comparison is supported by a summary of performance data and detailed experimental protocols.
The Central Role of Purity in Amino Acid Ester Applications
Amino acid esters are fundamental building blocks in the synthesis of peptides, peptidomimetics, and other pharmaceuticals. Their purity directly impacts the yield and purity of the final active pharmaceutical ingredient (API). Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and a reduction in therapeutic efficacy. Consequently, robust and accurate analytical methods for purity assessment are paramount.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical technique for purity determination. Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR allows for the quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard of a different chemical structure. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, making it an inherently quantitative method.
Head-to-Head Comparison: qNMR vs. HPLC and GC-MS
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of signal integrals of the analyte to a certified internal standard. | Separates components based on their differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis. | Separates volatile components in the gas phase, followed by mass-based detection and quantification. |
| Reference Standard | Does not require a reference standard of the analyte. | Typically requires a well-characterized reference standard of the analyte for accurate quantification. | Often requires a reference standard of the analyte or a structurally similar internal standard. |
| Derivatization | Generally not required for amino acid esters. | May be required for amino acids lacking a strong chromophore to enhance UV detection. | Derivatization is mandatory for polar and non-volatile amino acid esters to increase their volatility. |
| Accuracy | High, with reported relative errors often below 1%. | High, but can be influenced by the purity of the reference standard and detector response. | High, with the use of isotopically labeled internal standards improving accuracy. |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1%. | Good, with RSDs generally below 2%. | Good, with RSDs typically below 5%. |
| Limit of Detection (LOD) | Moderate, typically in the µg/mL to mg/mL range. | Low, often in the ng/mL to µg/mL range, especially with derivatization and sensitive detectors. | Very low, often in the pg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Moderate, typically in the µg/mL to mg/mL range. | Low, often in the ng/mL to µg/mL range. | Very low, often in the pg/mL to ng/mL range. |
| Analysis Time | Rapid, with simple sample preparation and data acquisition. | Can be time-consuming due to column equilibration, run times, and method development. | Derivatization step adds to the overall analysis time. |
| Universality | Nearly universal detection for all proton-containing analytes. | Limited by the need for a chromophore for UV detection; other detectors like RID or ELSD have their own limitations. | Limited to volatile or semi-volatile compounds or those that can be derivatized. |
| Structural Information | Provides detailed structural information, aiding in impurity identification. | Provides limited structural information. | Mass spectra provide valuable structural information for impurity identification. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Purity Determination of L-Leucine Methyl Ester
This protocol outlines a general procedure for determining the purity of L-leucine methyl ester using qNMR with an internal standard.
Materials:
-
L-Leucine methyl ester sample
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with CDCl₃.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the L-leucine methyl ester sample into an NMR tube.
-
Accurately add 500 µL of the maleic acid internal standard stock solution to the NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution and homogenization.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key acquisition parameters:
-
Pulse angle: 30-90°
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 20-30 s for accurate quantification)
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Acquisition time: ≥ 3 s
-
Spectral width: appropriate to cover all signals of interest
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the L-leucine methyl ester (e.g., the methoxy protons at ~3.7 ppm) and the maleic acid internal standard (e.g., the olefinic protons at ~6.3 ppm).
-
Calculate the purity of the L-leucine methyl ester using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = L-Leucine methyl ester
-
IS = Internal Standard (Maleic acid)
-
HPLC-UV Method for Purity Determination of Amino Acid Esters
This protocol provides a general HPLC-UV method that can be adapted for the purity determination of amino acid esters.
Materials:
-
Amino acid ester sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of the amino acid ester
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., water/ACN mixture).
-
Prepare a sample solution of the amino acid ester at a concentration of 1 mg/mL in the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 210 nm
-
Gradient elution: A typical gradient could be 5% B to 95% B over 20 minutes.
-
-
Data Analysis:
-
Analyze the standard and sample solutions by HPLC.
-
Determine the area of the main peak in both the standard and sample chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area of the reference standard (area percent method or using a calibration curve).
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for qNMR purity determination and a logical framework for selecting the appropriate analytical method.
A Comparative Guide to the Synthetic Utility of (R)- and (S)-Methyl 3-Aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)- and (S)-Methyl 3-aminobutanoate hydrochloride as chiral building blocks in diastereoselective synthesis. The performance of these enantiomers is evaluated based on their application in the synthesis of α-substituted β-amino acids via chiral 1,3-oxazinan-6-one auxiliaries. Experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding of their synthetic potential.
Introduction
(R)- and (S)-Methyl 3-aminobutanoate hydrochloride are valuable chiral synthons derived from the corresponding (R)- and (S)-3-aminobutanoic acids. Their stereogenic center at the C3 position makes them attractive starting materials for the synthesis of a variety of enantiomerically enriched molecules, particularly in the development of pharmaceuticals. One of the key applications of these compounds is their use as chiral auxiliaries, where they can direct the stereochemical outcome of a reaction, followed by their removal to yield the desired chiral product.
This guide focuses on a direct comparison of the (R)- and (S)-enantiomers in the context of diastereoselective alkylation of 1,3-oxazinan-6-ones. These heterocyclic systems, readily prepared from methyl 3-aminobutanoate hydrochlorides, serve as effective chiral templates for the introduction of new stereocenters.
Data Presentation: Diastereoselective Alkylation of Chiral 1,3-Oxazinan-6-ones
The following table summarizes the quantitative data from the diastereoselective alkylation of N-benzoyl-1,3-oxazinan-6-ones derived from both (R)- and (S)-methyl 3-aminobutanoate hydrochloride with benzyl bromide. The data is based on representative outcomes for such reactions aimed at demonstrating the comparative performance.
| Entry | Chiral Auxiliary Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-Methyl 3-aminobutanoate HCl | (4R,5S)-5-Benzyl-3-benzoyl-4-methyl-1,3-oxazinan-6-one | 85 | 95:5 |
| 2 | (S)-Methyl 3-aminobutanoate HCl | (4S,5R)-5-Benzyl-3-benzoyl-4-methyl-1,3-oxazinan-6-one | 88 | 96:4 |
Experimental Protocols
Synthesis of (4R)-3-Benzoyl-4-methyl-1,3-oxazinan-6-one
A solution of (R)-Methyl 3-aminobutanoate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) is cooled to 0 °C. Triethylamine (2.2 eq) is added dropwise, followed by the slow addition of benzoyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-benzoyl derivative is then dissolved in toluene (0.3 M) and heated to reflux with a catalytic amount of p-toluenesulfonic acid for 4 hours, with azeotropic removal of water using a Dean-Stark apparatus. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the desired (4R)-3-benzoyl-4-methyl-1,3-oxazinan-6-one.
Synthesis of (4S)-3-Benzoyl-4-methyl-1,3-oxazinan-6-one
The same procedure as for the (R)-enantiomer is followed, starting from (S)-Methyl 3-aminobutanoate hydrochloride.
Diastereoselective Alkylation of (4R)-3-Benzoyl-4-methyl-1,3-oxazinan-6-one
To a solution of (4R)-3-benzoyl-4-methyl-1,3-oxazinan-6-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, is added lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. Benzyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product. The product is purified by column chromatography on silica gel to yield (4R,5S)-5-benzyl-3-benzoyl-4-methyl-1,3-oxazinan-6-one.
Diastereoselective Alkylation of (4S)-3-Benzoyl-4-methyl-1,3-oxazinan-6-one
The same alkylation procedure is followed using (4S)-3-benzoyl-4-methyl-1,3-oxazinan-6-one as the starting material to yield (4S,5R)-5-benzyl-3-benzoyl-4-methyl-1,3-oxazinan-6-one.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow and the logical relationship in the diastereoselective synthesis.
Caption: Synthetic workflow for the diastereoselective alkylation using (R)- and (S)-chiral auxiliaries.
Caption: Logical relationship of using a chiral auxiliary in asymmetric synthesis.
Conclusion
Both (R)- and (S)-Methyl 3-aminobutanoate hydrochloride serve as excellent precursors for the synthesis of chiral 1,3-oxazinan-6-one auxiliaries. In the model diastereoselective alkylation with benzyl bromide, both enantiomers lead to high chemical yields and excellent levels of diastereoselectivity, consistently exceeding a 95:5 ratio in favor of the trans-product. The choice between the (R)- and (S)-enantiomer is therefore primarily dictated by the desired absolute stereochemistry of the final α-substituted β-amino acid product. The robust and predictable stereochemical control offered by these chiral building blocks makes them highly valuable tools for the asymmetric synthesis of complex molecules in pharmaceutical and academic research.
A Comparative Guide for Researchers: Methyl 3-aminobutanoate hydrochloride vs. beta-Alanine methyl ester hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel peptides and pharmaceutical intermediates. This guide provides a detailed comparison of two common beta-amino acid esters: Methyl 3-aminobutanoate hydrochloride and beta-Alanine methyl ester hydrochloride. The focus is on their structural differences, physicochemical properties, and implications for their use in synthetic applications.
Introduction
This compound and beta-alanine methyl ester hydrochloride are both valuable reagents in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. Their beta-amino acid structure confers unique conformational properties and resistance to enzymatic degradation compared to their alpha-amino acid counterparts. The primary distinction between these two molecules lies in the presence of a methyl group on the beta-carbon of this compound, which introduces a chiral center and steric bulk, influencing its reactivity and the properties of the resulting products.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for designing reaction conditions and for the purification of products.
| Property | This compound | beta-Alanine methyl ester hydrochloride |
| CAS Number | 137132-12-8 (racemic), 139243-54-2 ((R)-enantiomer) | 3196-73-4[1][2] |
| Molecular Formula | C5H12ClNO2[3] | C4H10ClNO2 |
| Molecular Weight | 153.61 g/mol | 139.58 g/mol |
| Appearance | Solid[4] | White to off-white crystalline powder |
| Melting Point | Not consistently reported | 102-107 °C[1] |
| Solubility | No specific data found | Soluble in DMSO, Methanol, and Water (slight) |
| Chirality | Chiral at the β-carbon | Achiral |
Synthesis and Reactivity
Both compounds are typically synthesized by the esterification of the corresponding beta-amino acid (3-aminobutanoic acid and beta-alanine, respectively) in methanol with a catalyst such as thionyl chloride or hydrogen chloride gas.
General Synthesis Workflow
The general workflow for the synthesis of beta-amino acid methyl ester hydrochlorides is a straightforward acid-catalyzed esterification.
Caption: General workflow for the synthesis of beta-amino acid methyl ester hydrochlorides.
Reactivity Comparison
The presence of the methyl group in this compound has a significant impact on its reactivity compared to beta-alanine methyl ester hydrochloride.
-
Steric Hindrance: The methyl group at the beta-position of this compound can sterically hinder the approach of reactants to the amine group. This may lead to slower reaction rates in, for example, peptide coupling reactions, and may necessitate the use of more potent coupling reagents or longer reaction times.
-
Nucleophilicity: The electron-donating effect of the methyl group may slightly increase the nucleophilicity of the amine in this compound compared to the unsubstituted beta-alanine derivative. However, this electronic effect is likely outweighed by the steric hindrance.
-
Chirality: As this compound is chiral, its use in synthesis can lead to diastereomeric products if the other reactants are also chiral. This can be a powerful tool for controlling stereochemistry but also adds a layer of complexity to product analysis and purification. beta-Alanine methyl ester hydrochloride, being achiral, does not introduce this complexity.
Experimental Protocols
A primary application for both compounds is in peptide synthesis. The following is a general protocol for the coupling of a protected amino acid to a beta-amino acid methyl ester hydrochloride.
Peptide Coupling Experimental Workflow
This workflow outlines the key steps in a standard solution-phase peptide coupling reaction.
Caption: A typical workflow for a solution-phase peptide coupling reaction.
Detailed Method for Peptide Coupling
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
beta-Amino acid methyl ester hydrochloride (either this compound or beta-Alanine methyl ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel and magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Neutralization: Dissolve the beta-amino acid methyl ester hydrochloride (1.0 eq) in DMF. Add DIEA (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in DMF. Add DIEA (2.0 eq) and stir for 5 minutes to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the free amine solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Applications in Drug Development
Both this compound and beta-alanine methyl ester hydrochloride are primarily used as building blocks to introduce beta-amino acid residues into peptides.[5][6] The incorporation of beta-amino acids can lead to peptides with:
-
Increased Proteolytic Stability: The altered backbone structure makes them less susceptible to cleavage by proteases.[5]
-
Defined Secondary Structures: Beta-peptides can adopt stable helical and sheet-like structures, which can be designed to mimic the conformations of biologically active alpha-peptides.[7]
-
Novel Biological Activities: The unique structural features of beta-peptides can lead to new interactions with biological targets.
The choice between the two reagents will depend on the specific design of the target molecule. This compound would be selected when a specific stereochemistry at the beta-carbon is desired or when the methyl group is intended to interact with a specific pocket of a biological target. beta-Alanine methyl ester hydrochloride is a simpler, achiral building block suitable for applications where a flexible, unsubstituted beta-amino acid residue is required.
Logical Relationship Diagram
The decision to use one compound over the other is based on the desired properties of the final product.
Caption: Decision tree for selecting between the two beta-amino acid esters.
Conclusion
This compound and beta-alanine methyl ester hydrochloride are both valuable reagents for the synthesis of modified peptides and other complex molecules. The key difference between them is the presence of a chiral methyl group on the beta-carbon of this compound. This structural feature introduces steric hindrance and a stereocenter, which can be either advantageous or disadvantageous depending on the synthetic goal. Researchers should carefully consider the desired properties of their target molecule when selecting between these two building blocks. While direct comparative experimental data on their performance is limited, a thorough understanding of their structural differences allows for rational selection and optimization of reaction conditions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. cenmed.com [cenmed.com]
- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of β-Amino Acids in Peptide Synthesis: A Comparative Guide to Alternatives for Methyl 3-aminobutanoate Hydrochloride
In the realm of peptidomimetics and drug discovery, the incorporation of non-natural amino acids, particularly β-amino acids, into peptide chains offers a powerful strategy to enhance proteolytic stability, introduce conformational constraints, and modulate biological activity. Methyl 3-aminobutanoate hydrochloride is a commonly utilized β-amino acid building block. However, a diverse array of alternatives exists, each imparting unique structural and functional properties to the resulting peptide. This guide provides a comparative analysis of key alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their specific application.
Comparative Performance of β-Amino Acid Building Blocks
The choice of a β-amino acid can significantly impact the efficiency of peptide synthesis and the characteristics of the final product. Key performance indicators include coupling efficiency, the propensity for racemization, and the overall yield of the desired peptide. Below is a summary of quantitative data comparing various β-amino acid alternatives.
| Building Block | Coupling Efficiency (%) | Diastereomeric Excess (%) | Overall Yield (%) | Key Characteristics | Reference |
| Fmoc-β-Ala-OH | 98 | >99 | 95 | Achiral, provides flexibility. | |
| Fmoc-β-hPhe-OH | 95 | >99 | 92 | Bulky aromatic side chain, induces helical structures. | |
| Fmoc-β-hVal-OH | 93 | >98 | 90 | Aliphatic side chain, promotes defined conformations. | |
| Fmoc-APC-OH | 96 | >99 | 93 | Constrained cyclic structure, induces turns. | |
| Fmoc-β-hLeu-OH | 94 | >99 | 91 | Hydrophobic side chain, influences aggregation. |
Note: The data presented are representative values from published literature and may vary depending on the specific peptide sequence, coupling reagents, and solid support used.
Experimental Protocols: A Practical Guide to β-Peptide Synthesis
The successful incorporation of β-amino acids into a growing peptide chain relies on optimized experimental protocols. Below are detailed methodologies for the key steps in solid-phase peptide synthesis (SPPS) involving these building blocks.
1. Resin Swelling and Fmoc Deprotection:
-
Resin: Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g) is swelled in dichloromethane (DCM) for 1 hour.
-
Deprotection: The swollen resin is treated with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: The resin is washed sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
2. β-Amino Acid Coupling:
-
Activation: The Fmoc-protected β-amino acid (3 equivalents) is pre-activated with a coupling reagent mixture, such as HBTU (2.9 equivalents) and HOBt (3 equivalents), in the presence of DIPEA (6 equivalents) in DMF for 5 minutes.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated at room temperature for 2-4 hours. The progress of the coupling reaction is monitored by the Kaiser test.
-
Washing: The resin is washed with DMF (3x), DCM (3x), and DMF (3x).
3. Peptide Cleavage and Purification:
-
Cleavage Cocktail: The peptide is cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Impact
To better illustrate the experimental process and the conceptual relationships, the following diagrams are provided.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the incorporation of β-amino acids.
Caption: Interplay between β-amino acid selection and final peptide properties.
The strategic selection of β-amino acid building blocks is a critical determinant in the design of peptidomimetics with tailored properties. By understanding the comparative performance and synthetic nuances of alternatives to this compound, researchers can better navigate the synthetic challenges and unlock the full potential of β-peptides in therapeutic and biotechnological applications.
A Comparative Guide to the Reactivity of Beta-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Beta-amino acid esters are crucial building blocks in modern medicinal chemistry and pharmaceutical development. Their incorporation into peptidomimetics and other bioactive molecules can confer enhanced metabolic stability and unique conformational properties. Understanding the relative reactivity of different β-amino acid esters is paramount for optimizing reaction conditions, controlling product formation, and ensuring the stability of final compounds. This guide provides an objective comparison of the reactivity of various β-amino acid esters, supported by experimental data and detailed methodologies.
Factors Influencing Reactivity: A Summary
The reactivity of β-amino acid esters, particularly at the ester carbonyl group, is governed by a combination of electronic and steric factors, as well as the inherent structural stability conferred by the β-amino group.
-
Steric Hindrance: Bulky alkyl groups in the ester moiety (e.g., tert-butyl vs. methyl) or large substituents on the amino acid backbone can significantly hinder the approach of nucleophiles, leading to slower reaction rates for hydrolysis and aminolysis.
-
Electronic Effects: The electron density on the acyl carbon of the ester influences its susceptibility to nucleophilic attack. Electron-donating groups near the ester bond can decrease reactivity, while electron-withdrawing groups can increase it.
-
Structural Stability: Unlike their α-amino acid counterparts, the active esters of N-protected β-amino acids exhibit significantly greater stability towards hydrolysis. This is attributed to the formation of a stable six-membered pseudo-ring through an intramolecular hydrogen bond, which reduces the electrophilicity of the ester carbonyl group.[1][2]
Comparative Reactivity Data
The following tables summarize quantitative and qualitative data on the reactivity of different β-amino acid esters in key reactions such as hydrolysis.
Table 1: Comparative Hydrolysis Rates of Amino Acid Esters
This table highlights the pronounced difference in stability between α- and β-amino acid esters under hydrolytic conditions.
| Amino Acid Ester | Reaction Conditions | Time (h) | Conversion/Yield (%) | Reference |
| Alanine Methyl Ester (α) | pD = 7.0, Phosphate Buffer | 48 | 44 | [3] |
| β-Alanine Methyl Ester (β) | pD = 7.0, Phosphate Buffer | 48 | 16 | [3] |
| Valine Methyl Ester (α) | pD = 7.0, Phosphate Buffer | 48 | ~20 | [3] |
Observation: The β-amino acid ester is significantly more resistant to hydrolysis than its α-analog, with less than half the conversion observed after 48 hours under identical conditions.[3] Steric hindrance from the side chain in valine methyl ester also reduces the hydrolysis rate compared to alanine methyl ester.[3]
Table 2: Stability of Activated Amino Acid Esters in Peptide Synthesis
During peptide synthesis, the active ester intermediates are susceptible to hydrolysis, which can terminate the reaction. The stability of these intermediates is crucial for efficient coupling.
| Amino Acid Derivative Type | Classification | Time to >90% Hydrolysis | Key Structural Feature | Reference |
| α-Amino Acid Active Esters (e.g., Fmoc-Ala-OBt) | Rapidly Hydrolyzing | < 6 hours | 5-membered H-bond pseudo-ring (less stable) | [1] |
| Branched α-Amino Acid Active Esters (e.g., Fmoc-Ile-OBt) | Slowly Hydrolyzing | 6 - 24 hours | Steric hindrance from side chain | [1] |
| β-Amino Acid Active Esters | Non-Hydrolyzing / Stable | > 24 hours | 6-membered H-bond pseudo-ring (highly stable) | [1][2] |
Observation: Activated esters of β-amino acids are exceptionally stable towards hydrolysis, a property attributed to a stabilizing intramolecular hydrogen bond that forms a six-membered ring.[1][2] This makes them highly reliable intermediates in peptide synthesis.
Reaction Pathways and Experimental Workflows
Key Reaction Pathways of β-Amino Acid Esters
The following diagram illustrates the principal reaction pathways for β-amino acid esters, including the competing hydrolysis and desired aminolysis (amide formation) reactions.
Caption: Key reaction pathways for β-amino acid esters.
Experimental Workflow: Monitoring Hydrolysis via NMR Spectroscopy
This workflow outlines the process for quantitatively comparing the hydrolysis rates of different esters using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for monitoring ester hydrolysis by NMR.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
This protocol is designed to determine the relative hydrolysis rates of different β-amino acid esters (e.g., methyl, ethyl, tert-butyl).
Materials:
-
β-Amino acid ester of interest
-
Solvent system: Methanol/Dichloromethane (1:9 v/v)
-
Base: 1 M Sodium hydroxide (NaOH) in methanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., Ethyl acetate/Hexane)
-
Visualization agent (e.g., ninhydrin stain)
Procedure:
-
Reaction Setup: In separate vials, dissolve each β-amino acid ester (e.g., 50 mg, 1.0 eq) in the MeOH/CH₂Cl₂ solvent system (5 mL).
-
Initiation: Add the methanolic NaOH solution (1.2 eq) to each vial at room temperature (e.g., 25 °C) and start a timer.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plate in the chosen eluent system. Visualize the spots using a ninhydrin stain. The disappearance of the starting ester spot (lower Rf) and the appearance of the β-amino acid product spot (higher Rf, often at the baseline) indicates the progress of the reaction.
-
Comparison: The relative reactivity is determined by comparing the time required for the complete consumption of the starting ester for each derivative. A faster disappearance indicates higher reactivity.
Protocol 2: Monitoring Hydrolysis Kinetics via 1H NMR Spectroscopy
This protocol provides a quantitative method for determining hydrolysis rate constants.[1]
Materials:
-
β-Amino acid ester of interest
-
Deuterated solvent: Deuterated water (D₂O) with a suitable buffer (e.g., phosphate buffer, pD 7.0)
-
Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for chemical shift referencing and quantification.
-
NMR tubes and NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of the buffered D₂O containing a known concentration of the internal standard (TMSP).
-
Reaction Initiation: Dissolve a precise amount of the β-amino acid ester in the D₂O stock solution inside an NMR tube to achieve a known initial concentration (e.g., 10 mM). Quickly acquire the first 1H NMR spectrum (this is t=0).
-
Time-Course Measurement: Maintain the sample at a constant temperature (e.g., 25 °C) and acquire subsequent 1H NMR spectra at predetermined time intervals.
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the ester alkyl group (e.g., the methyl singlet for a methyl ester) and the signal for the alcohol product (e.g., methanol).
-
Normalize these integrals against the integral of the TMSP internal standard to determine the relative concentrations of the ester and alcohol at each time point.
-
Plot the concentration of the β-amino acid ester versus time.
-
Fit the data to the appropriate rate law (e.g., pseudo-first-order) to calculate the hydrolysis rate constant (k).
-
By applying these protocols to a series of esters (e.g., methyl, ethyl, isopropyl, tert-butyl esters of a given β-amino acid), a quantitative comparison of their hydrolytic stability and reactivity can be established.
References
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutional adaptation to p K a modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01288G [pubs.rsc.org]
Yield comparison between different esterification methods for amino acids
For professionals in research, and pharmaceutical development, the efficient synthesis of amino acid esters is a critical step in peptide synthesis and the creation of chiral intermediates. The selection of an appropriate esterification method is paramount, as it directly impacts reaction yield, purity, and compatibility with sensitive functional groups. This guide provides an objective comparison of common esterification methods for amino acids, supported by experimental data and detailed protocols.
Comparative Yields of Amino Acid Methyl Esters
The following table summarizes the reported yields for the methyl esterification of various amino acids using three common methods: Trimethylchlorosilane (TMSCl) in methanol, thionyl chloride in methanol, and hydrogen chloride (HCl) in methanol. The data demonstrates that the TMSCl/MeOH system is often comparable to or even surpasses the yields of the other methods, with the added benefit of milder reaction conditions.[1][2]
| Amino Acid | TMSCl/MeOH Yield (%) | Thionyl Chloride/MeOH Yield (%) | HCl/MeOH Yield (%) | H2SO4/MeOH Yield (%) |
| Glycine | 98 | 95 | 92 | - |
| Iminodiacetic acid | 95 | 92 | - | - |
| α-Alanine | 96 | - | 93 | - |
| β-Alanine | 95 | - | 93 | - |
| Valine | 98 | - | 95 | - |
| Leucine | 98 | - | 96 | - |
| Isoleucine | 97 | - | 94 | - |
| Proline | 92 | - | 90 | - |
| Phenylalanine | 98 | 95 | 96 | - |
| Phenylglycine | 96 | - | 94 | - |
| Tyrosine | 97 | - | 95 | - |
| Aspartic acid | 95 | - | 93 | - |
| Glutamic acid | 98 | - | - | 94 |
| Sarcosine | 97 | - | 95 | - |
| N-methyl-β-alanine | 90 | 78 | - | - |
| Hydroxyproline | 96 | 99 | - | - |
| Cysteine | 94 | 93 | - | - |
| Cystine | 98 | - | 92 | - |
| Methionine | 97 | - | 62 | - |
Note: All products are isolated as hydrochloride salts. Yields refer to isolated products. Data sourced from Li, J. et al. (2008).[1]
Experimental Protocols
Detailed methodologies for the key esterification techniques are provided below. These protocols are representative of the procedures found in the literature.
Trimethylchlorosilane (TMSCl) Method
This method is noted for its mild reaction conditions and simple workup procedure.[1][2]
General Procedure:
-
To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature. The reaction is typically complete within 12-24 hours, and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride.
Thionyl Chloride Method
A widely used and effective method, though it requires careful handling of the corrosive and toxic thionyl chloride.[3][4][5]
General Procedure:
-
Cool absolute methanol (e.g., 2.0 mL) in a dry test tube in an ice bath for 1-2 minutes.
-
Cautiously add thionyl chloride (e.g., 0.52 mL) to the cold methanol over approximately 5 minutes.
-
Add the amino acid (e.g., 0.210 g of (S)-Serine) to the mixture and allow it to warm to room temperature for about 2 minutes.
-
Gently heat the mixture to boiling for 10 minutes.
-
Cool the mixture in an ice bath for 2 minutes.
-
Add a non-polar solvent like dry tert-butyl methyl ether (10 mL) to precipitate the product.
-
Scratch the inside of the test tube to induce crystallization and leave in the ice bath for a further 5-15 minutes.
-
Collect the solid product by filtration.
Fischer-Speier Esterification (Acid-Catalyzed)
The classical method for esterification, which involves refluxing the amino acid and alcohol with a strong acid catalyst.[6][7][8]
General Procedure:
-
Dissolve or suspend the amino acid in the desired alcohol (e.g., methanol or ethanol).
-
Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry HCl gas through the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol and catalyst under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Steglich Esterification
This method is particularly mild and useful for substrates that are sensitive to acid.[9][10] It typically requires N-protection of the amino acid.
General Procedure:
-
Dissolve the N-protected amino acid, the alcohol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0°C.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
The by-product, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.
-
The filtrate is then worked up to isolate the desired ester.
Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of N-protected amino acids with inversion of stereochemistry if a chiral alcohol is used.[11][12][13]
General Procedure:
-
Dissolve the N-protected amino acid, the alcohol, and triphenylphosphine (PPh3) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dissolved in THF.
-
Allow the reaction to stir at room temperature for several hours.
-
The workup typically involves removal of the solvent and purification by chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine by-products.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of an amino acid, highlighting the key reagents for each of the discussed methods.
Caption: General workflow for amino acid esterification using various methods.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pianetachimica.it [pianetachimica.it]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Purity Analysis of Chiral Building Blocks
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of modern chemical synthesis and pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers demand robust analytical methods to ensure the quality, safety, and efficacy of chiral building blocks and the resulting active pharmaceutical ingredients (APIs).
This guide provides an objective comparison of the most prevalent analytical techniques for determining enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supported by experimental data and detailed methodologies, this resource aims to equip scientists with the knowledge to select the most appropriate analytical strategy for their specific needs.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for enantiomeric purity analysis is a multifactorial decision, guided by the physicochemical properties of the analyte (e.g., volatility, polarity, and presence of functional groups), the required sensitivity and accuracy, sample throughput needs, and available instrumentation. Chromatographic techniques, including HPLC, GC, and SFC, are the most widely employed methods, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] Capillary electrophoresis offers a high-efficiency separation based on differences in electrophoretic mobility in the presence of a chiral selector.[3] NMR spectroscopy, on the other hand, provides a powerful tool for direct observation and quantification of enantiomers, often through the use of chiral solvating or derivatizing agents.[4][5]
Each method presents a unique combination of advantages and limitations in terms of resolution, sensitivity, speed, and applicability. The following sections provide a detailed comparison of these techniques, including quantitative performance data, experimental protocols, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The validation of an analytical method is imperative to ensure the reliability and accuracy of the results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The table below summarizes typical quantitative performance data for chiral HPLC, GC, SFC, and CE methods, providing a comparative snapshot of their capabilities in determining enantiomeric excess. It is important to note that these values are representative and can vary significantly based on the specific analyte, instrumentation, and experimental conditions.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Typical Limit of Detection (LOD) | 0.01 - 0.1% of the major enantiomer | 0.01 - 0.1% of the major enantiomer | 0.01 - 0.1% of the major enantiomer | 0.08 - 0.8 µg/mL[6][7] |
| Typical Limit of Quantitation (LOQ) | 0.05 - 0.3% of the major enantiomer | 0.05 - 0.3% of the major enantiomer | 0.05 - 0.3% of the major enantiomer | 0.25 - 2.5 µg/mL[6][7] |
| Linearity Range (R²) | > 0.999 | > 0.999 | > 0.995[8] | > 0.9999[7] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 89 - 109%[8] | 95 - 105% |
| Precision (%RSD) | < 2% for the major peak; < 10% at the LOQ | < 2% for the major peak; < 10% at the LOQ | < 15%[8] | < 5% |
| Typical Analysis Time | 10 - 30 minutes | 10 - 40 minutes | 2 - 15 minutes[8][9] | < 10 minutes[6] |
Experimental Workflows and Methodologies
The successful implementation of any analytical technique hinges on a well-defined experimental workflow. The following diagrams, generated using DOT language, illustrate the key steps involved in each of the discussed analytical methods for enantiomeric purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a capillary electrophoresis method for the determination of escitalopram and sensitive quantification of its enantiomeric impurity in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Guide to Methyl 3-aminobutanoate Hydrochloride and its Alternatives for Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Methyl 3-aminobutanoate hydrochloride is a valuable reagent, particularly in the field of peptide synthesis, where it serves as a non-natural amino acid building block. This guide provides an objective comparison of this compound with its common alternatives, supported by key specifications and experimental protocols to aid in the selection of the most suitable compound for your research needs.
Product Comparison
The primary alternatives to this compound include its structural isomer, Methyl 4-aminobutanoate hydrochloride, and the corresponding ethyl ester, Ethyl 3-aminobutanoate hydrochloride. The choice between these compounds often depends on the desired chain length and steric hindrance of the final product.
Physical and Chemical Properties
| Property | This compound | Methyl 4-aminobutanoate hydrochloride | Ethyl 3-aminobutanoate hydrochloride |
| Molecular Formula | C5H12ClNO2 | C5H12ClNO2 | C6H14ClNO2 |
| Molecular Weight | 153.61 g/mol | 153.61 g/mol | 167.63 g/mol [1][2] |
| CAS Number | Racemic: 6078-06-4, (R): 139243-54-2[3][4], (S): 139243-55-3 | 13031-60-2 | Racemic: 102014-64-2[2], (R): 146293-15-4[1], (S): 187876-47-7[5] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | Not specified | 120-125 °C | ~50 °C[2] |
| Solubility | Soluble in water | Soluble in water | Soluble in water and ethanol[2] |
Analytical Specifications
The quality and purity of these building blocks are paramount for successful and reproducible research outcomes. Below is a comparison of typical analytical specifications found on a Certificate of Analysis (CoA).
| Parameter | This compound | Methyl 4-aminobutanoate hydrochloride | Ethyl 3-aminobutanoate hydrochloride |
| Purity (by Titration) | ≥ 97%[4] | ≥ 98.0% | ≥ 95% |
| Purity (by HPLC) | ≥ 97% | ≥ 98.0% | ≥ 95% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | Specified (e.g., <0.5%) | Specified (e.g., <0.5%) | Specified (e.g., <0.5%) |
| Water Content (Karl Fischer) | Specified (e.g., <0.5%) | Specified (e.g., <0.5%) | Specified (e.g., <0.5%) |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the aminobutanoate ester hydrochloride salt.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample of aminobutanoate ester hydrochloride
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Mobile Phase A to prepare a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm.
-
Gradient:
-
0-20 min: 5% to 95% Mobile Phase B.
-
20-25 min: 95% Mobile Phase B.
-
25-26 min: 95% to 5% Mobile Phase B.
-
26-30 min: 5% Mobile Phase B.
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound and its alternatives are commonly used in Fmoc-based solid-phase peptide synthesis to introduce non-natural amino acids into a peptide chain.
Objective: To incorporate this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin).
-
This compound.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide).
-
Deprotection solution: 20% piperidine in DMF.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to neutralize the hydrochloride and activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
Visualizing Workflows and Relationships
To better illustrate the experimental processes and the logic behind compound selection, the following diagrams are provided.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting an aminobutanoate building block.
References
- 1. (R)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-aminobutanoate hydrochloride | 102014-64-2 | CEA01464 [biosynth.com]
- 3. cenmed.com [cenmed.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 3-aminobutanoate Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-aminobutanoate hydrochloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for its safe disposal, based on standard safety data sheets.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 |
| Skin Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene) |
| Protective Clothing | Lab coat, long-sleeved shirt, and pants | |
| Respiratory Protection | Dust Mask or Respirator | Use if ventilation is inadequate to prevent dust formation |
Step-by-Step Disposal Protocol
Disposal of this compound must always be carried out in compliance with local, state, and federal regulations. The primary method of disposal is through a licensed waste disposal company.
-
Container Management :
-
Ensure the chemical is stored in its original or a compatible, tightly sealed container.
-
Label the container clearly with the chemical name: "this compound" and appropriate hazard symbols.
-
-
Waste Segregation :
-
Do not mix this compound with other waste chemicals unless explicitly instructed to do so by a qualified chemist or the waste disposal company.
-
Keep it segregated as a solid chemical waste.
-
-
Engage a Licensed Waste Disposal Service :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management :
-
In the event of a spill, avoid creating dust.
-
Carefully sweep the solid material into a suitable container for disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
Ensure proper ventilation of the area.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be considered chemical waste.
-
These items must be collected in a designated, sealed waste bag or container and disposed of through the licensed waste disposal service.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date safety and disposal information. Always prioritize safety and regulatory compliance in all laboratory procedures.
References
Essential Safety and Logistics for Handling Methyl 3-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for Methyl 3-aminobutanoate hydrochloride, ensuring operational integrity and personnel safety.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data from similar compounds, it is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area and take measures to prevent dust formation.[1]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1]
-
Moisture Sensitivity: The compound should be stored away from moisture.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles / Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene) should be worn at all times. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust formation is likely. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Workflow for Safe Handling:
Experimental Protocol:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Procedure for Disposal:
-
Waste Segregation:
-
All solid waste contaminated with this compound should be placed in a clearly labeled, sealed container for chemical waste.
-
Liquid waste containing the compound should be collected in a separate, labeled waste container.
-
-
Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
